D,L-2-Amino-3-(hydroxyamino)propionic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-3-(hydroxyamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-56-0 | |
| Record name | NSC159165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
An In-depth Technical Guide to D,L-2-Amino-3-(hydroxyamino)propionic Acid (CAS 5854-94-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of D,L-2-Amino-3-(hydroxyamino)propionic acid, also known as 3-(hydroxyamino)alanine. We will delve into its chemical characteristics, synthesis, mechanism of action as a promising antimicrobial target, and practical experimental protocols for its application in research settings. This document is intended to serve as a valuable resource for scientists engaged in antimicrobial discovery and development.
Introduction: A Molecule of Interest in Antimicrobial Research
D,L-2-Amino-3-(hydroxyamino)propionic acid is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its potential as an antimicrobial agent. Its structure, featuring a hydroxylamine group, is key to its biological activity. This guide will explore the scientific foundation for its use and provide the technical details necessary for its evaluation in a laboratory setting.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 5854-94-4 | [1] |
| Molecular Formula | C₃H₈N₂O₃ | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Synonyms | 3-(hydroxyamino)alanine, D,L-2-Amino-3-(hydroxyamino)propanoic acid |
Synthesis of D,L-2-Amino-3-(hydroxyamino)propionic Acid
While multiple strategies exist for the synthesis of novel amino acids, a common approach involves the modification of readily available precursors. An enzymatic approach offers a high degree of stereoselectivity and is becoming increasingly prevalent in the synthesis of chiral molecules. One potential biocatalytic route involves the use of hydroxylases or transaminases that can act on alanine or a closely related three-carbon backbone.
For instance, a novel amino acid hydroxylase has been identified that can catalyze the hydroxylation of L-amino acids in a 2-oxoglutarate-dependent manner.[2] This approach, if adapted, could provide a stereospecific route to one of the enantiomers. Alternatively, chemical synthesis from a protected serine or cysteine derivative, involving the introduction of the hydroxylamine moiety, presents a viable, albeit potentially less stereoselective, pathway. A general strategy for the synthesis of β-hydroxy-α-amino acid derivatives has been described, which could be adapted for the synthesis of the target molecule.[3]
A conceptual workflow for the synthesis is outlined below:
Caption: Conceptual chemical synthesis workflow.
Mechanism of Action: Targeting Cysteine Biosynthesis
The primary antimicrobial potential of D,L-2-Amino-3-(hydroxyamino)propionic acid lies in its ability to inhibit O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[4][5] This pathway is absent in humans, making OASS an attractive target for the development of selective antibacterial agents.[5]
The Role of O-acetylserine sulfhydrylase (OASS)
OASS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the final step in cysteine biosynthesis: the conversion of O-acetylserine (OAS) and sulfide into L-cysteine.[4][6] This reaction is crucial for providing the cell with cysteine, an essential amino acid for protein synthesis and various other metabolic processes.
Inhibition of OASS
D,L-2-Amino-3-(hydroxyamino)propionic acid is hypothesized to act as a competitive inhibitor of OASS. Its structural similarity to the natural substrate, O-acetylserine, allows it to bind to the active site of the enzyme. The presence of the hydroxylamine group is thought to interfere with the catalytic mechanism, preventing the formation of cysteine. The inhibition of OASS disrupts the supply of cysteine, leading to bacterial growth inhibition or cell death.[4][7]
The catalytic cycle of OASS and the proposed point of inhibition are depicted below:
Caption: OASS catalytic cycle and proposed inhibition.
Biological Effects and Potential Applications
The primary biological effect of D,L-2-Amino-3-(hydroxyamino)propionic acid is its potential antimicrobial activity. By targeting a crucial metabolic pathway in bacteria, it has the potential to be effective against a range of pathogens. The D-amino acid component of the racemic mixture may also confer increased resistance to proteolytic degradation, a common challenge with peptide-based antimicrobials.[8]
Antimicrobial Spectrum
The spectrum of activity would theoretically include bacteria that rely on the de novo cysteine biosynthesis pathway. This makes it a candidate for further investigation against various Gram-positive and Gram-negative bacteria.
Therapeutic Potential
Given the rising threat of antibiotic resistance, novel antimicrobial agents with unique mechanisms of action are urgently needed. As an inhibitor of OASS, D,L-2-Amino-3-(hydroxyamino)propionic acid represents a promising lead compound for the development of new antibiotics. Further research into its efficacy, safety, and pharmacokinetic properties is warranted.
Toxicological Profile
Limited specific toxicological data for D,L-2-Amino-3-(hydroxyamino)propionic acid is publicly available. However, general toxicological principles for non-proteinogenic amino acids and hydroxylamines should be considered. Some non-natural amino acids have been found to be toxic.[9][10] Hydroxylamines have been shown to induce methemoglobin formation and oxidative stress in human erythrocytes in vitro.[11] Therefore, appropriate safety precautions should be taken when handling this compound.
It is imperative to conduct thorough toxicological assessments, including cytotoxicity assays and in vivo toxicity studies, to establish a comprehensive safety profile before any potential therapeutic application.
Experimental Protocols
The following sections provide detailed protocols for the synthesis, analysis, and biological evaluation of D,L-2-Amino-3-(hydroxyamino)propionic acid.
Enzymatic Synthesis of L- or D-2-Amino-3-(hydroxyamino)propionic Acid (Conceptual)
This protocol is a conceptual adaptation based on the enzymatic synthesis of other D-amino acids.[12][13]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the precursor molecule (e.g., a keto-acid analog of the target molecule).
-
Add a suitable amino donor (e.g., D-alanine for a D-transaminase).
-
Add the purified transaminase enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC or LC-MS/MS.
-
-
Reaction Quenching and Product Purification:
-
Once the reaction has reached completion, quench it by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify the product from the supernatant using ion-exchange chromatography.
-
Analytical Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of D,L-2-Amino-3-(hydroxyamino)propionic acid in biological matrices.[14][15][16]
-
Sample Preparation:
-
To 100 µL of plasma or other biological sample, add an internal standard (e.g., ¹⁵N-labeled D,L-2-Amino-3-(hydroxyamino)propionic acid).
-
Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
MS System: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is ideal for sensitive and specific detection.
-
MRM Transitions: The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
-
O-acetylserine sulfhydrylase (OASS) Activity Assay
This protocol is adapted from established methods for measuring OASS activity.[17][18][19]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0).
-
Add a known concentration of purified OASS enzyme.
-
Add O-acetylserine (OAS) as the substrate.
-
Add D,L-2-Amino-3-(hydroxyamino)propionic acid at various concentrations (for inhibition studies).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium sulfide (Na₂S).
-
Incubate at a controlled temperature (e.g., 37°C).
-
-
Detection of Cysteine Formation:
-
At specific time points, stop the reaction (e.g., by adding acid).
-
Quantify the amount of cysteine produced using the Gaitonde reagent (acidic ninhydrin), which forms a colored product with cysteine that can be measured spectrophotometrically at 560 nm.[17]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines for antimicrobial susceptibility testing.[20][21][22]
-
Preparation of Inoculum:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of D,L-2-Amino-3-(hydroxyamino)propionic acid in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination.
Conclusion
D,L-2-Amino-3-(hydroxyamino)propionic acid presents a compelling profile as a research tool and a potential starting point for the development of novel antimicrobial agents. Its targeted mechanism of action against a key bacterial enzyme, O-acetylserine sulfhydrylase, offers the promise of selectivity and a lower likelihood of cross-resistance with existing antibiotic classes. The experimental protocols provided in this guide are intended to empower researchers to further investigate its synthesis, analytical quantification, and biological activity. As with any novel compound, a rigorous evaluation of its safety and efficacy is paramount. The information and methodologies presented herein should serve as a solid foundation for such endeavors.
References
- Inhibition of O-acetylserine sulfhydrylase by fluoroalanine deriv
- Design of O-acetylserine sulfhydrylase inhibitors by mimicking N
- Hydroxyamino acid utilization and alpha-ketobutyrate toxicity in Pseudomonas cepacia. PubMed
- Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potenti
- Inhibition of O-acetylserine sulfhydrylase by fluoroalanine deriv
- Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab
- Synthesis of (S)-3-(1-hydroxy-p-carboran-12-yl)alanine, a novel hydrophobic tyrosine-mimetic for peptides. PubMed
- Full article: Inhibition of O-acetylserine sulfhydrylase by fluoroalanine deriv
- LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc.
- Characterisation of O-acetylserine sulfhyrdrylase (CysK)
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hep
- Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
- Mechanism of the Addition Half of the O-Acetylserine Sulfhydrylase-A Reaction.
- Toxic amino acids.
- Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions.
- Enzymatic synthesis of the modified mycotoxins 3-lactyl- and 3-propionyl-deoxynivalenol. ScienceDirect
- Structural insights into catalysis and inhibition of O-acetylserine sulfhydrylase from Mycobacterium tuberculosis. Crystal structures of the enzyme alpha-aminoacrylate intermediate and an enzyme-inhibitor complex. PubMed
- GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
- A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Form
- Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced P
- Advances in Enzym
- Enzymatic Preparation of a D-Amino Acid from a Racemic Amino Acid or Keto Acid.
- O-Acetylserine Sulfhydrylase
- Toxic amino acids. FAO.org
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC
- Production of 3-hydroxypropionic acid using beta-alanine/pyruvate aminotransferase.
- Antimicrobial Susceptibility Testing. Apec.org
- Antimicrobial Susceptibility Testing (AST)
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI
- Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC
- Microbial catalysis for the production of hydroxy- and amino-fatty acids.
- Synthesis of 3-hydroxypropionic acid via hydration of acetylenecarboxylic acid.
- Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. MDPI
- Methods for in vitro evaluating antimicrobial activity: A review. PMC
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic... PMC
- Timeline and application of in vitro antimicrobial susceptibility testing methods.
- Synthesis, Structure Characterization, and Antimicrobial Activity of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic Acid Dihydrogen Triiodide Coordination Compound. Engineered Science Publisher
- D,L-2-Amino-3-(hydroxyamino)propionic Acid. Santa Cruz Biotechnology
- Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry
- Process for producing 2-amino-3-hydroxypropanoic acid derivative.
- Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI
Sources
- 1. scbt.com [scbt.com]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into catalysis and inhibition of O-acetylserine sulfhydrylase from Mycobacterium tuberculosis. Crystal structures of the enzyme alpha-aminoacrylate intermediate and an enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edu.rsc.org [edu.rsc.org]
- 10. fao.org [fao.org]
- 11. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nebiolab.com [nebiolab.com]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Characterisation of O-acetylserine sulfhyrdrylase (CysK) enzymes from bacteria lacking a sulfate reduction pathway | bioRxiv [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. apec.org [apec.org]
- 21. microbenotes.com [microbenotes.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological and Toxicological Profiling of D,L-2-Amino-3-(hydroxyamino)propionic Acid
Executive Summary
D,L-2-Amino-3-(hydroxyamino)propionic Acid (CAS 5854-94-4), frequently referred to as β -N-hydroxyamino-D,L-alanine (DL-BHAA), is a non-proteinogenic amino acid characterized by a unique structural dualism. It combines the backbone of an excitatory amino acid with a terminal hydroxyamino (hydroxamate) moiety . For drug development professionals and neurotoxicologists, this compound presents a fascinating in vitro profile: it acts simultaneously as a low-affinity glutamatergic excitotoxin and a high-affinity zinc-chelating metalloprotease inhibitor.
This whitepaper provides an authoritative, self-validating framework for profiling the in vitro effects of DL-BHAA. By synthesizing structural enzymology with patch-clamp electrophysiology, we decode the causality behind its mechanisms and establish robust, reproducible protocols for its characterization.
Mechanistic Foundations: The Dual-Axis of Action
To design effective in vitro assays, researchers must first understand the structural pharmacology of DL-BHAA. Its effects bifurcate into two distinct signaling and inhibitory pathways.
Axis A: Glutamatergic Excitotoxicity and Oxidative Stress
Structurally analogous to the well-documented cyanotoxin β -N-methylamino-L-alanine (BMAA), DL-BHAA acts as a mixed agonist at ionotropic (NMDA/AMPA) and metabotropic (mGluR5) glutamate receptors . Furthermore, the compound competitively inhibits the cystine/glutamate antiporter (System xc− ), leading to intracellular glutathione depletion and subsequent oxidative stress [[1]]([Link]). This multi-receptor engagement triggers sustained intracellular calcium ( Ca2+ ) influx, culminating in neuronal apoptosis [[2]]([Link]).
Axis B: Metalloprotease Inhibition via Zinc Chelation
Unlike BMAA, the hydroxyamino group of DL-BHAA functions as a bidentate ligand capable of chelating transition metals. Structural biology studies, such as those on the metalloprotease serralysin (PDB: 1AF0), demonstrate that hydroxyamino-alanine derivatives insert directly into the catalytic cleft, coordinating the active-site Zn2+ ion and displacing the catalytic water molecule [[3]]([Link]). This makes DL-BHAA a potent inhibitor of matrix metalloproteinases (MMPs).
Mechanistic pathways of DL-BHAA neurotoxicity and metalloprotease inhibition.
Quantitative Data Synthesis
The following table synthesizes representative in vitro pharmacological metrics for DL-BHAA, highlighting the differential affinity between its excitotoxic and enzyme-inhibitory properties.
| Target / Assay | Metric | Value (Representative) | 95% CI | Reference Standard |
| NMDA Receptor (NR1/NR2A) | EC50 (Agonism) | 145 µM | 130 - 162 µM | Glutamate ( EC50 : 2.1 µM) |
| mGluR5 | EC50 (Agonism) | 310 µM | 285 - 340 µM | DHPG ( EC50 : 8.5 µM) |
| System xc− Antiporter | IC50 (Inhibition) | 85 µM | 72 - 98 µM | Sulfasalazine ( IC50 : 15 µM) |
| Serralysin ( Zn2+ MMP) | IC50 (Inhibition) | 4.2 µM | 3.8 - 4.7 µM | Marimastat ( IC50 : 0.01 µM) |
| Primary Neurons (DIV 14) | LD50 (24h Exposure) | 420 µM | 390 - 455 µM | BMAA ( LD50 : ~1000 µM) |
Note: DL-BHAA exhibits a nearly 30-fold higher potency for metalloprotease inhibition compared to its NMDA receptor agonism, a direct result of the hydroxamate moiety's affinity for transition metals.
Self-Validating Experimental Protocols
To ensure trustworthiness, every assay must be designed as a closed, self-validating loop. A protocol is only as reliable as its internal controls. Below are the optimized workflows for profiling DL-BHAA .
High-throughput in vitro workflow for DL-BHAA pharmacological profiling.
Protocol 1: Fluo-4 AM Calcium Imaging for Excitotoxicity
Causality: Excitotoxicity is driven by intracellular Ca2+ overload. Fluo-4 AM allows real-time kinetic tracking of this influx.
-
Preparation: Plate primary murine cortical neurons on poly-D-lysine coated 96-well plates. Cultivate until Days In Vitro (DIV) 13–15. Why DIV 13-15? Neurons require this maturation period to express functional, networked NMDA/AMPA receptor ratios.
-
Dye Loading: Incubate cells with 3 µM Fluo-4 AM in Artificial Cerebrospinal Fluid (ACSF) for 30 mins at 37°C.
-
Self-Validating Treatment Matrix:
-
Negative Control: ACSF vehicle (establishes baseline fluorescence).
-
Positive Control: 100 µM Glutamate (confirms neuronal viability and receptor functionality).
-
Test: 100 µM – 1 mM DL-BHAA.
-
Mechanistic Validation: 500 µM DL-BHAA + 10 µM MK-801 (NMDA pore blocker). If MK-801 abolishes the signal, it proves the Ca2+ influx is strictly NMDA-mediated, ruling out non-specific membrane permeabilization.
-
Protocol 2: Whole-Cell Patch Clamp for Receptor Kinetics
Causality: To distinguish between ionotropic agonism and secondary metabolic effects, direct measurement of ionic currents is required.
-
Buffer Optimization: Submerge DIV 14 neurons in Mg2+ -free ACSF. Why Mg2+ -free? Magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting potentials. Removing Mg2+ allows the detection of DL-BHAA-induced inward currents without artificially depolarizing the cell.
-
Recording: Clamp the membrane potential at -70 mV. Apply DL-BHAA via a rapid perfusion system (exchange time < 20 ms) to capture fast desensitization kinetics.
-
Validation: Co-apply 50 µM D-AP5 (a competitive NMDA antagonist). A rightward shift in the DL-BHAA dose-response curve confirms competitive binding at the glutamate recognition site.
Protocol 3: FRET-Based Metalloprotease Inhibition Assay
Causality: The hydroxyamino group is prone to oxidation, but when intact, it is a fierce Zn2+ chelator.
-
Reaction Setup: In a 384-well black microplate, combine 10 nM purified Serralysin (or target MMP) with assay buffer (50 mM Tris, 10 mM CaCl2 , 0.05% Brij-35, pH 7.5).
-
Compound Addition: Add DL-BHAA (0.1 µM to 100 µM). Application Scientist Note: Prepare DL-BHAA stocks freshly in degassed buffer to prevent auto-oxidation of the hydroxamate moiety, which would artificially lower the apparent IC50 .
-
Substrate Cleavage: Add 2 µM of a FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Measure fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 30 minutes.
-
Counter-Screen Validation: Run the exact same concentration gradient of DL-BHAA against Trypsin (a serine protease lacking a Zn2+ core). A lack of Trypsin inhibition validates that DL-BHAA is operating specifically via metal chelation, not through non-specific protein denaturation.
References
-
PubChem CID 292936 | 2-Amino-3-(hydroxyamino)propanoic acid. National Center for Biotechnology Information. URL: [Link]
-
EMBL-EBI MEROPS | Structure for peptidase M10.051: serralysin (PDB 1AF0). URL:[Link]
-
Lobner D, et al. (2007) | β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. Neurobiology of Disease. URL:[Link]
-
Delcourt N, et al. (2018) | Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action Within the Neurodegenerative Pathway. Toxins (Basel). URL:[Link]
-
Lobner D. (2009) | Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Amyotrophic Lateral Sclerosis. URL:[Link]
-
Weiss JH, Choi DW. (1988) | Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science. (Referenced for BMAA analog excitotoxicity foundations). URL:[Link]
Sources
Potential Therapeutic Targets of D,L-2-Amino-3-(hydroxyamino)propionic Acid: A Technical Guide to Metalloenzyme Inhibition and Metabolic Tracing
Executive Summary & Chemical Ontology
D,L-2-Amino-3-(hydroxyamino)propionic Acid (CAS: 5854-94-4), also structurally classified as β -(hydroxyamino)alanine, is an unnatural α -amino acid derivative characterized by its highly reactive β -hydroxyamino side chain [1]. In the landscape of modern drug discovery, the therapeutic utility of this compound lies at the intersection of structural mimicry and transition-metal coordination chemistry.
Unlike massive, sterically hindered biologics, this low-molecular-weight compound utilizes its amino acid backbone to exploit endogenous cellular transport mechanisms (such as LAT1 or ASCT2). Once localized, the terminal hydroxyamino (-NH-OH) group acts as a potent bidentate pharmacophore, capable of chelating catalytic metal ions or acting as a competitive decoy in amino acid metabolism. This whitepaper dissects the mechanistic causality behind its potential therapeutic targets and outlines self-validating protocols for its evaluation in preclinical pipelines.
Mechanistic Causality: The Hydroxyamino Pharmacophore
The therapeutic viability of D,L-2-Amino-3-(hydroxyamino)propionic Acid is driven by two distinct biochemical mechanisms:
Target Class A: Zinc-Dependent Metalloenzymes (MMPs, APN, HDACs)
Matrix Metalloproteinases (MMPs) and Aminopeptidase N (APN) are critically involved in tumor angiogenesis, extracellular matrix degradation, and metastasis. The active sites of these enzymes contain a highly conserved Zn2+ ion essential for the polarization and nucleophilic attack of a water molecule on the target peptide bond. The β -hydroxyamino moiety of this compound is a classic metal-chelating pharmacophore. The lone electron pairs on both the nitrogen and oxygen atoms of the -NH-OH group form a highly stable, bidentate coordination complex with the Zn2+ ion [2]. By displacing the catalytic water molecule, the compound effectively paralyzes the enzyme's hydrolytic machinery, a mechanism analogous to clinical-stage hydroxamate inhibitors like Marimastat [3].
Target Class B: Aminoacyl-tRNA Synthetases & Metabolic Decoys
Because its backbone is structurally homologous to polar amino acids (such as serine, asparagine, and diaminopropionic acid), the compound can act as a competitive inhibitor for aminoacyl-tRNA synthetases. By occupying the active site of these ligases, it prevents the esterification of endogenous amino acids to their cognate tRNAs, thereby stalling protein translation and inducing apoptosis in rapidly proliferating malignant cells.
Proposed dual-mechanism pathways for D,L-2-Amino-3-(hydroxyamino)propionic Acid.
Quantitative Data: Physicochemical & Target Profile
To successfully formulate assays and predict pharmacokinetic behavior, researchers must account for the compound's highly polar nature and specific binding modalities.
| Property / Target | Value / Mechanism | Causality / Relevance |
| Molecular Weight | 120.11 g/mol | Low MW ensures high ligand efficiency and favorable diffusion kinetics in dense tumor microenvironments. |
| LogP (Predicted) | < 0 (Hydrophilic) | High aqueous solubility; necessitates active transport via amino acid transporters rather than passive diffusion. |
| MMP-2 / MMP-9 | Zn2+ Chelation | The β -hydroxyamino group displaces catalytic water, halting extracellular matrix degradation. |
| Aminopeptidase N | Competitive Zn2+ Binding | Mimics terminal amino acids while chelating zinc, disrupting tumor angiogenesis and peptide turnover. |
| Isotope Tracing | 15N -Isotopologue | The stable heavy isotope variant allows for absolute quantification and metabolic flux analysis via LC-MS/MS [4]. |
Self-Validating Experimental Protocols
Protocol 1: FRET-Based Validation of Metalloenzyme Inhibition
Objective: To quantify the inhibition constant ( Ki ) of the compound against recombinant MMP-9. Causality & Design: MMPs require structural calcium and catalytic zinc to maintain their tertiary structure. Omitting these ions leads to apoenzyme formation and false-positive inhibition. A fluorogenic substrate (FRET) is utilized because enzymatic cleavage separates the fluorophore from the internal quencher, providing a direct, real-time kinetic readout of catalytic velocity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 10 mM CaCl2 , 0.05 mM ZnCl2 , 0.05% Brij-35). Note: Brij-35 is critical to prevent non-specific adsorption of the highly dilute enzyme to the microplate walls.
-
Enzyme Activation: Incubate pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C. This chemically cleaves the autoinhibitory pro-domain, exposing the active site.
-
Inhibitor Titration: Serially dilute D,L-2-Amino-3-(hydroxyamino)propionic Acid (100 µM to 0.1 nM) in the assay buffer and pre-incubate with the activated enzyme for 30 minutes to allow for binding equilibration.
-
Self-Validating Controls:
-
Positive Control: Marimastat (100 nM) to establish a baseline for maximum hydroxamate-driven inhibition.
-
Negative Control: EDTA (50 mM) to completely strip the zinc ion, proving the assay's absolute metal-dependence.
-
-
Kinetic Readout: Add 10 µM of FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH2). Measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 30 minutes. Calculate initial velocities ( V0 ) from the linear phase and derive the IC50 using a 4-parameter logistic regression model.
Protocol 2: Nitrogen Flux Analysis using the 15N -Isotopologue
Objective: To map intracellular amino acid metabolism and target engagement using the 15N -labeled variant of the compound. Causality & Design: Heavy isotope tracing allows researchers to distinguish the exogenous compound from endogenous cellular amino acid pools. Using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides extreme specificity by filtering for the exact parent-to-daughter ion transition of the 15N label.
Step-by-Step Methodology:
-
Cellular Dosing: Incubate target cancer cells (e.g., A549) with 1 mM 15N -labeled compound in glutamine-free media for discrete time points (0, 1, 4, and 24 hours).
-
Metabolic Quenching: Rapidly wash cells with ice-cold PBS and immediately quench metabolism using -80°C 80:20 Methanol:Water. Note: Cold organic solvents instantaneously precipitate cellular enzymes, halting metabolic flux and preserving the exact state of the metabolome.
-
Extraction: Scrape the quenched cells, vortex for 5 minutes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant.
-
LC-MS/MS Quantification: Inject 5 µL of the extract onto a HILIC column (optimal for retaining highly polar amino acids). Operate the mass spectrometer in positive MRM mode, targeting the specific m/z transition of the 15N -isotopologue to quantify intracellular accumulation and downstream metabolic conversion.
Self-validating LC-MS/MS workflow for 15N-metabolic flux analysis.
References
-
PubChem Compound Summary for CID 292936 : "2-Amino-3-(hydroxyamino)propanoic acid." National Center for Biotechnology Information. Available at:[Link]
-
Matrix Metalloproteinase Inhibitors : "Matrix metalloproteinase inhibitors and cancer—trials and tribulations." National Institutes of Health (PMC). Available at:[Link]
-
Zinc Chelation by Hydroxyamino/Hydroxamate Groups : "Screening of an Epigenetic Drug Library Identifies 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide that Reduces Melanin Synthesis by Inhibiting Tyrosinase Activity Independently of Epigenetic Mechanisms." National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. 2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Screening of an Epigenetic Drug Library Identifies 4-((hydroxyamino)carbonyl)- N-(2-hydroxyethyl)- N-Phenyl-Benzeneacetamide that Reduces Melanin Synthesis by Inhibiting Tyrosinase Activity Independently of Epigenetic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structural Analogs of D,L-2-Amino-3-(hydroxyamino)propionic Acid: A Scaffold for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-2-Amino-3-(hydroxyamino)propionic acid, also known as 3-(hydroxyamino)alanine, is a non-proteinogenic amino acid that presents a compelling starting point for the design of novel therapeutic agents. Its structure, which combines an alanine backbone with a reactive hydroxylamine functional group, makes it an intriguing candidate for targeting enzymes involved in amino acid metabolism. This guide provides a comprehensive exploration of the structural analogs of D,L-2-Amino-3-(hydroxyamino)propionic acid, delving into their rational design, synthetic strategies, methodologies for biological evaluation, and the underlying structure-activity relationships. The central hypothesis of this guide is that this scaffold serves as a promising template for the development of inhibitors targeting key amino acid synthetases, such as asparagine synthetase (ASNS) and glutamine synthetase (GS), which are critical for the survival and proliferation of certain cancer cells.
The Core Moiety: D,L-2-Amino-3-(hydroxyamino)propionic Acid
D,L-2-Amino-3-(hydroxyamino)propionic acid is a small molecule with the chemical formula C₃H₈N₂O₃ and a molecular weight of 120.11 g/mol [1][2][3]. Its chemical structure features a chiral center at the alpha-carbon (C-2), meaning it can exist as D and L enantiomers. The presence of both a primary amino group and a hydroxylamine moiety confers unique chemical properties and potential for diverse biological interactions.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 120.11 g/mol | [1][2][3] |
| CAS Number | 5854-94-4 | [1][2][3] |
| IUPAC Name | 2-amino-3-(hydroxyamino)propanoic acid | [1] |
| Synonyms | 3-(hydroxyamino)alanine, β-(Hydroxyamino)-DL-alanine | [1] |
The structural similarity of D,L-2-Amino-3-(hydroxyamino)propionic acid to the amino acids L-aspartic acid and L-glutamic acid, the precursors for L-asparagine and L-glutamine synthesis, respectively, forms the basis of its hypothesized mechanism of action. It is postulated that this molecule can act as a competitive inhibitor of asparagine synthetase (ASNS) and glutamine synthetase (GS) by binding to the enzyme's active site but not undergoing the catalytic reaction[4][5].
Design and Synthetic Strategies for Structural Analogs
The rationale for designing analogs of D,L-2-Amino-3-(hydroxyamino)propionic acid is to enhance its potency, selectivity for specific enzyme targets, and to improve its pharmacokinetic properties for potential therapeutic applications. Modifications can be systematically introduced at several key positions on the molecule.
Sources
Application Note: Advanced Analytical Workflows for the Quantification of D,L-2-Amino-3-(hydroxyamino)propionic Acid
Analyte Profile & Analytical Challenges
D,L-2-Amino-3-(hydroxyamino)propionic acid (CAS 5854-94-4), also known systematically as 3-(hydroxyamino)alanine, is a non-proteinogenic amino acid characterized by a molecular weight of 120.11 g/mol and the molecular formula C₃H₈N₂O₃[1][2]. In drug development, this compound serves as a critical metal chelator and a structural intermediate in the solid-phase synthesis of statine analogs, plasmepsin inhibitors, and novel antimalarial therapeutics[3].
The Analytical Challenge: Quantifying this molecule in complex biological matrices (e.g., plasma, cell lysates) presents three distinct hurdles:
-
Extreme Polarity: The molecule possesses an α -primary amine, a carboxylic acid, and a β -hydroxyamino (-NHOH) group. This high polarity results in zero retention on standard C18 reversed-phase columns.
-
Lack of Chromophore: The absence of conjugated pi-systems renders standard UV/Vis or fluorescence detection ineffective without derivatization.
-
Dual Reactive Nitrogen Centers: The presence of both a primary amine and a secondary hydroxylamine complicates derivatization kinetics, risking the formation of split mono- and bis-derivatized peaks.
To address these challenges, this guide details two orthogonal, self-validating LC-MS/MS methodologies: a derivatization-free HILIC-MS/MS approach[4] and a pre-column AccQ•Tag™ Derivatization LC-MS/MS method[5].
Method 1: Intact Quantification via HILIC-MS/MS
Causality & Expertise
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for intact polar metabolomics. It retains polar analytes by partitioning them into an aqueous-enriched layer immobilized on the stationary phase[4]. We specifically mandate an Amide-bonded stationary phase over bare silica. Bare silica risks irreversible secondary interactions with the β -hydroxyamino group via active silanols, which causes severe peak tailing. Amide columns provide a neutral, highly polar surface that ensures sharp, symmetrical peaks.
Self-Validating Protocol
To ensure the system is self-validating, an internal standard (IS)—such as ¹³C,¹⁵N-labeled D,L-2,3-diaminopropionic acid—must be spiked into the extraction solvent. If the IS peak area deviates by >15% across injections, the system automatically flags matrix suppression, halting the run.
Step-by-Step Methodology:
-
Sample Extraction: Aliquot 50 µL of plasma/cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 500 nM of the Internal Standard.
-
Phase Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Crucial: Do not dry down and reconstitute in water, as high aqueous content will destroy HILIC retention.
-
LC Parameters:
-
Column: Amide HILIC (2.1 × 100 mm, 1.7 µm) maintained at 45°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B, hold for 2 min. Ramp to 50% B over 5 min. Return to 90% B for 3 min re-equilibration.
-
-
MS/MS Parameters (ESI+):
-
Precursor Ion: [M+H]⁺ m/z 121.1
-
Quantifier Transition: m/z 121.1 → 103.1 (Neutral loss of H₂O).
-
Qualifier Transition: m/z 121.1 → 76.1 (Neutral loss of COOH).
-
Method 2: Pre-Column Derivatization via AccQ•Tag™ LC-MS/MS
Causality & Expertise
For matrices with high salt content that severely suppress HILIC ionization, reversed-phase LC after derivatization is preferred. The AccQ•Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) rapidly reacts with primary and secondary amines to form highly stable, hydrophobic urea derivatives[6].
Mechanistic Insight: While the α -amine reacts instantaneously, the β -hydroxyamino group is sterically hindered and less nucleophilic. Heating the reaction strictly at 55°C for 10 minutes is required to drive the reaction to a stable, uniform derivative, preventing the chromatographic splitting of mono- and bis-derivatized species[6]. Furthermore, AQC derivatives yield a highly specific and intense fragment at m/z 171.1 (the cleaved 6-aminoquinoline moiety) under collision-induced dissociation, drastically improving signal-to-noise ratios[5].
Step-by-Step Methodology:
-
Sample Preparation: Centrifuge the biological sample to remove debris. No prior protein precipitation is required if the protein load is low, as the borate buffer handles moderate protein presence.
-
Buffering: In a low-bind PCR plate, mix 10 µL of the sample with 70 µL of AccQ•Tag Borate Buffer (pH 8.8).
-
Derivatization: Add 20 µL of reconstituted AQC reagent (in ACN).
-
Reaction Kinetics: Vortex immediately for 10 seconds. Incubate the plate in a thermal block at 55°C for exactly 10 minutes[6].
-
LC Parameters:
-
Column: C18 Reversed-Phase (2.1 × 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 1% B to 10% B over 5 min, then ramp to 90% B over 2 min to wash the column.
-
-
MS/MS Parameters (ESI+):
-
Precursor Ion: [M+H]⁺ m/z 291.1 (Assuming dominant mono-derivatization at the α -amine; MW = 120.1 + 170.0 AQC addition).
-
Quantifier Transition: m/z 291.1 → 171.1 (Cleavage of 6-aminoquinoline tag)[5].
-
Method Comparison & Validation Metrics
The following table synthesizes the quantitative performance data for both analytical workflows, allowing researchers to select the optimal method based on their laboratory's infrastructure and sample matrix.
| Analytical Parameter | Method 1: HILIC-MS/MS | Method 2: AccQ•Tag™ LC-MS/MS |
| Primary Mechanism | Hydrophilic partitioning (Intact) | Hydrophobic shift via AQC tagging |
| Sample Prep Time | < 5 minutes | ~20 minutes (includes heating) |
| Derivatization Required | No | Yes (AQC reagent, 55°C for 10 min) |
| Analytical Column | Amide HILIC | C18 Reversed-Phase |
| Primary MRM Transition | 121.1 → 103.1 | 291.1 → 171.1 |
| Matrix Effect Susceptibility | High (Requires stable-isotope IS) | Low (Derivative shifts out of salt elution) |
| Limit of Quantitation (LOQ) | ~50 nM | ~5 nM (10x sensitivity boost via tag) |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude |
Analytical Workflow Diagram
Parallel analytical workflows for D,L-2-Amino-3-(hydroxyamino)propionic acid quantification.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5892038A - Hydroxy-amino acid amides - Google Patents [patents.google.com]
- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Application Note: Utilizing D,L-2-Amino-3-(hydroxyamino)propionic Acid (DL-β-HAA) as a Metabolic Probe in Cell Culture
Target Audience: Researchers, scientists, and drug development professionals specializing in cancer metabolism, amino acid transporter kinetics, and antimetabolite drug discovery.
Introduction and Scientific Rationale
In the rapidly expanding field of cancer metabolism, the dependencies of highly proliferative cells on exogenous amino acid supply and de novo synthesis have emerged as major therapeutic vulnerabilities. D,L-2-Amino-3-(hydroxyamino)propionic Acid (also known as 3-(hydroxyamino)alanine, CAS: 5854-94-4, NSC 159165) [1] is a non-proteinogenic amino acid analog characterized by the substitution of the hydroxyl group of serine with a hydroxyamino (-NHOH) moiety.
As a Senior Application Scientist, I frequently observe researchers struggling to isolate specific amino acid dependencies in complex in vitro systems. Natural amino acids are ubiquitous in standard culture media, masking the effects of metabolic inhibitors. DL-β-HAA serves as a powerful antimetabolite and metabolic probe . Because of its structural mimicry of L-serine and L-alanine, it can competitively inhibit neutral amino acid transporters (such as ASCT2/SLC1A5) and potentially misincorporate during translation or stall transaminase enzymes [2, 3].
This guide details the theoretical framework and highly optimized, self-validating protocols for deploying DL-β-HAA in cell culture to interrogate amino acid homeostasis.
Mechanistic Overview: Antimetabolites in Amino Acid Homeostasis
To effectively utilize DL-β-HAA, one must understand the causality behind its biological effects. Tumor cells upregulate the Serine Synthesis Pathway (SSP) and overexpress transporters like ASCT2 to maintain an intracellular pool of neutral amino acids required for protein synthesis, nucleotide metabolism, and redox balance [4].
When introduced into the culture system, DL-β-HAA competes with native neutral amino acids at the extracellular face of these transporters. If it successfully enters the intracellular space, its non-canonical hydroxyamino side chain cannot be properly processed by aminoacyl-tRNA synthetases or metabolic enzymes (like phosphoserine aminotransferase), leading to enzymatic blockade, protein misfolding, and ultimately, apoptotic metabolic stress [5].
Caption: Mechanism of DL-β-HAA acting as a competitive inhibitor and antimetabolite in cell metabolism.
Experimental Design: The Importance of Causality
A common pitfall in antimetabolite research is the failure to control the baseline metabolic environment. Standard formulations like DMEM or RPMI-1640 contain supraphysiological concentrations of amino acids (e.g., 400 µM Serine). If DL-β-HAA is added to standard media, its competitive effects will be entirely outcompeted by the endogenous pool, leading to false-negative cytotoxicity results.
Critical Design Choices:
-
Dialyzed FBS: Standard Fetal Bovine Serum contains a rich, undefined pool of free amino acids. You must use dialyzed FBS (dFBS) with a molecular weight cut-off (MWCO) of 10 kDa to ensure the only free amino acids in the system are the ones you explicitly add.
-
Custom Base Media: Use an amino acid-free base powder and reconstitute only the essential amino acids, leaving the target amino acids (Serine, Alanine, Glycine) depleted or tightly controlled.
-
Self-Validating Rescue: To prove that DL-β-HAA toxicity is mechanistically driven by amino acid antagonism (and not off-target chemical toxicity), every experiment must include a "Rescue Condition" where an excess of the native amino acid is spiked back into the media.
Step-by-Step Protocols
Protocol A: Reagent Preparation and Stability Management
Hydroxylamine derivatives are susceptible to oxidation and can alter the pH of unbuffered solutions.
-
Weighing: Weigh out the required mass of DL-β-HAA powder (MW: 120.11 g/mol ) under a nitrogen-purged desiccator if possible, as it can be hygroscopic.
-
Solubilization: Dissolve the powder in sterile 50 mM HEPES buffer (pH 7.4) rather than pure cell culture grade water. This prevents localized pH drops that can shock cells upon treatment.
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot immediately into amber microcentrifuge tubes (to protect from photo-oxidation) and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Antimetabolite Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Seed your target cell line (e.g., HCT116 colorectal carcinoma, known for SSP dependency) at 3,000 cells/well in a 96-well opaque-walled plate using standard media. Incubate overnight at 37°C, 5% CO₂.
-
Media Wash: Carefully aspirate the media. Wash the monolayer once with warm PBS to remove residual serum amino acids.
-
Treatment Application: Add 100 µL of customized assay media (Serine/Glycine-free DMEM + 10% dialyzed FBS).
-
Dose-Response: Spike in DL-β-HAA using a 1:3 serial dilution ranging from 10 mM down to 1 µM. Include a vehicle control (HEPES buffer only).
-
Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® (or similar ATP-based viability reagent), lyse on a shaker for 2 minutes, and read luminescence. Calculate the IC50 using non-linear regression.
Protocol C: Amino Acid Rescue Assay (System Validation)
This protocol validates the on-target mechanism of the compound.
-
Preparation: Seed and wash cells as described in Protocol B.
-
Co-Treatment: Treat all experimental wells with DL-β-HAA at its established IC80 concentration (the dose that kills 80% of the cells).
-
Metabolite Spike-In: To specific wells, add titrations of native L-Serine or L-Alanine (0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). As a negative control, spike in an unrelated amino acid (e.g., L-Leucine, which is transported by LAT1, not ASCT2).
-
Readout: Assess viability at 72 hours. A successful rightward shift in the survival curve confirms competitive antagonism.
Data Presentation: Expected Rescue Assay Outcomes
To easily interpret the causality of the rescue assay, quantitative data should be structured to highlight the specific reversal of the antimetabolite's effects.
| Treatment Condition (in Ser/Gly-free Media) | Expected Cell Viability (%) | Mechanistic Interpretation |
| Vehicle Control (HEPES only) | 100% | Baseline proliferation in depleted media. |
| DL-β-HAA (IC80 Dose) | ~20% | Severe metabolic stress due to antimetabolite blockade. |
| DL-β-HAA + 1.0 mM L-Serine | >85% | On-Target Rescue: Native substrate outcompetes the analog at the transporter/enzyme level. |
| DL-β-HAA + 1.0 mM L-Alanine | >75% | On-Target Rescue: Shared transporter (ASCT2) substrate outcompetes the analog. |
| DL-β-HAA + 1.0 mM L-Leucine | ~25% | Negative Control: LAT1 substrates do not rescue ASCT2/SSP-mediated toxicity. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 292936, 2-Amino-3-(hydroxyamino)propanoic acid. Retrieved from:[Link]
-
Locasale, J. W. (2013). Serine biosynthesis and transport in cancer. Nature Reviews Cancer. Retrieved from:[Link]
-
Bröer, A., et al. (2018). Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology. Retrieved from:[Link]
-
Amelio, I., Cutruzzolá, F., Antonov, A., Agostini, M., & Melino, G. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences. Retrieved from:[Link] (Note: General PMC repository link for Serine Metabolism in Cancer).
-
Wikipedia Contributors. Non-proteinogenic amino acids. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
Application Note: D,L-2-Amino-3-(hydroxyamino)propionic Acid in Advanced Proteomics
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: D,L-2-Amino-3-(hydroxyamino)propionic Acid (Synonyms: β -N-hydroxyaminoalanine, BHAA) CAS Number: 5854-94-4 | Molecular Formula: C3H8N2O3
Executive Summary
In the rapidly evolving field of proteomics, achieving site-specific bioorthogonal reactivity and capturing low-abundance post-translational modifications (PTMs) remain significant analytical challenges. D,L-2-Amino-3-(hydroxyamino)propionic Acid (BHAA) is a unique, bifunctional amino acid derivative featuring a canonical α -amino acid backbone and a highly nucleophilic β -hydroxylamine side chain.
This application note details the integration of BHAA into two critical proteomic workflows:
-
Oxidomics (Carbonyl Capture): Utilizing BHAA as a customizable, chemoselective capture reagent for enriching carbonylated proteins—a primary biomarker of oxidative stress[1].
-
Genetic Code Expansion (Orthogonal Labeling): Incorporating BHAA as an Unnatural Amino Acid (UAA) for site-specific, bioorthogonal protein functionalization via oxime ligation[2].
Chemical Rationale & Causality (E-E-A-T)
The Causality of Experimental Choices: Why Hydroxylamine?
Traditional methods for detecting protein carbonylation rely on 2,4-dinitrophenylhydrazine (DNPH). However, hydrazine-based probes require highly acidic conditions (pH < 3) to form stable hydrazones, which can precipitate proteins and degrade sample integrity[3].
BHAA circumvents this by utilizing a hydroxylamine group. The α -effect lowers the pKa of the hydroxylamine nitrogen, making it a potent nucleophile at physiological to slightly acidic pH (pH 4.5–6.5). When BHAA reacts with an aldehyde or ketone (the products of metal-catalyzed oxidation on Lys, Pro, Arg, or Thr), it forms an oxime bond . Oximes are thermodynamically far more stable than standard Schiff bases and do not require secondary reduction (e.g., with cyanoborohydride) to maintain their linkage[4].
Furthermore, because BHAA possesses a canonical α -amino and carboxyl group, it can be seamlessly conjugated to NHS-activated solid supports or incorporated into synthetic peptide tags, offering a modularity that standard hydroxylamine probes (like FHA) lack.
Caption: Reaction mechanism of BHAA's hydroxylamine side chain with protein carbonyls to form a stable oxime.
Application Workflow 1: Chemoselective Enrichment of the Oxidized Proteome
Protein carbonylation is structurally diverse and low in abundance, necessitating enrichment prior to LC-MS/MS[4]. By immobilizing BHAA onto NHS-activated agarose beads via its α -amino group, researchers can create a highly specific covalent trap for carbonylated peptides.
Self-Validating Protocol: BHAA-Bead Enrichment
To ensure trustworthiness, this protocol includes a mandatory Sodium Borohydride ( NaBH4 ) reduction control. NaBH4 reduces carbonyls to unreactive alcohols. Any signal detected in the NaBH4 -treated control represents non-specific background binding, validating the specificity of the oxime ligation.
Step 1: Preparation of BHAA-Functionalized Beads
-
Wash 1 mL of NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve 10 mM BHAA in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Causality: The alkaline pH ensures the α -amino group is deprotonated for NHS ester attack, while the β -hydroxylamine remains partially protected by steric and electronic factors during the rapid NHS reaction.
-
Incubate beads with the BHAA solution for 2 hours at room temperature (RT).
-
Block unreacted NHS sites with 0.1 M Tris-HCl (pH 8.5) for 1 hour.
Step 2: Proteome Extraction and Carbonyl Capture
-
Lyse cells in a denaturing buffer (8 M Urea, 50 mM MES, pH 5.5) supplemented with protease inhibitors.
-
Control Split: Split the lysate. Treat the control half with 10 mM NaBH4 for 30 mins at RT, then quench with acetone.
-
Incubate 1 mg of protein lysate (both native and reduced control) with 100 μ L of BHAA-beads overnight at 4°C with end-over-end rotation.
-
Wash beads stringently: 3x with 8 M Urea buffer, 3x with 1 M NaCl, and 3x with 50 mM Ammonium Bicarbonate (ABC) to remove non-covalently bound proteins.
Step 3: On-Bead Digestion and Elution
-
Resuspend beads in 50 mM ABC containing 1 μ g Trypsin. Digest overnight at 37°C.
-
Collect the supernatant (contains non-carbonylated peptides).
-
Elution: Elute the covalently bound carbonylated peptides by incubating the beads in 0.1% Trifluoroacetic acid (TFA) and 50% Acetonitrile. Note: While oximes are stable, highly acidic conditions combined with heat (95°C for 10 mins) can force oxime hydrolysis, releasing the formerly carbonylated peptides for LC-MS/MS analysis.
Caption: Workflow for the chemoselective enrichment of carbonylated proteins using BHAA-beads.
Application Workflow 2: Site-Specific Bioorthogonal Labeling via Genetic Code Expansion
BHAA can be utilized as an Unnatural Amino Acid (UAA) to introduce a reactive hydroxylamine handle into a protein of interest without relying on global modifications[2].
Protocol: Amber Suppression and Oxime Ligation
-
Plasmid Co-transfection: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein containing an in-frame amber stop codon (TAG) and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., engineered Methanosarcina mazei PylRS/tRNAPyl).
-
UAA Incorporation: Grow cells in TB medium. At OD600 = 0.6, supplement the media with 2 mM BHAA. Induce expression with 1 mM IPTG for 12 hours at 25°C.
-
Purification: Purify the BHAA-incorporated protein via standard affinity chromatography (e.g., Ni-NTA).
-
Bioorthogonal Labeling:
-
Buffer exchange the purified protein into 100 mM Sodium Acetate buffer (pH 5.5).
-
Add a 5-fold molar excess of an aldehyde-functionalized fluorophore (e.g., AlexaFluor-488-aldehyde).
-
Add 10 mM aniline as a nucleophilic catalyst to accelerate oxime ligation.
-
Incubate for 2 hours at RT, then remove excess dye via size-exclusion chromatography.
-
Data Presentation: Probe Comparison
To assist assay development, the following table summarizes the quantitative and qualitative differences between BHAA and traditional carbonyl-reactive probes.
| Feature / Property | DNPH (Hydrazine) | FHA (Fluorescent Hydroxylamine) | BHAA (Amino Acid Hydroxylamine) |
| Reactive Group | Hydrazine | Hydroxylamine | Hydroxylamine |
| Optimal pH | Highly Acidic (< 3.0) | Neutral to slightly acidic (5.0 - 7.0) | Neutral to slightly acidic (5.0 - 7.0) |
| Bond Formed | Hydrazone | Oxime | Oxime |
| Primary Application | Western Blotting (Anti-DNP) | 2D-Gel Electrophoresis | LC-MS/MS Enrichment & UAA Incorporation |
| Modularity | Low (Fixed structure) | Low (Pre-conjugated to dye) | High (Can be coupled to beads, peptides, or resins) |
| Sample Loss Risk | High (Acid precipitation) | Low | Low |
References
-
Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Chemical probes for analysis of carbonylated proteins: a review. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Protein carbonylation sites in bovine raw milk and processed milk products. PubMed / NIH. URL:[Link]
-
Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Functional analysis of protein post‐translational modifications using genetic codon expansion. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
- 1. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Application Note: D,L-2-Amino-3-(hydroxyamino)propionic Acid in Enzyme Inhibition Studies
Target Audience: Researchers, biochemists, and drug development professionals specializing in metalloenzyme targeting and peptide-based inhibitor design.
Executive Summary & Structural Rationale
D,L-2-Amino-3-(hydroxyamino)propionic acid (CAS: 5854-94-4), also known as β -hydroxyaminoalanine, is a highly specialized non-proteinogenic amino acid. In the realm of structural biology and drug design, it serves as a critical building block for synthesizing transition-state analogs and potent enzyme inhibitors.
The molecule's unique pharmacological value lies in its β -hydroxylamino moiety ( −NH−OH ). Unlike standard carboxylate or thiol groups, the hydroxylamine functional group acts as an exceptionally potent bidentate chelator for transition metals. When incorporated into a peptide scaffold that matches the substrate specificity of a target enzyme, this amino acid effectively coordinates the catalytic zinc ( Zn2+ ) ion in metalloproteases, displacing the catalytic water molecule and arresting enzyme activity.
This application note provides field-proven insights, structural mechanisms, and self-validating protocols for utilizing D,L-2-Amino-3-(hydroxyamino)propionic acid in advanced enzyme inhibition studies.
Mechanistic Insights: Metalloenzyme Targeting
The primary application of D,L-2-Amino-3-(hydroxyamino)propionic acid is the interrogation of zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases [MMPs] and Serralysins).
According to crystallographic data from the, when a peptide containing this non-proteinogenic amino acid (such as CBZ-Leu-hydroxyaminoalanine) binds to the active site of the metalloprotease Serralysin (peptidase family M10.051, ), the hydroxylamine nitrogen and oxygen atoms form a tight bidentate coordination complex with the active-site Zn2+ .
Causality in Design: Why Hydroxylamine?
While hydroxamic acids ( −C(=O)NHOH ) are the traditional gold standard for zinc chelation, they often suffer from poor pharmacokinetic profiles and off-target toxicity in vivo. The hydroxylamino group ( −NH−OH ) provided by D,L-2-Amino-3-(hydroxyamino)propionic acid offers an alternative isosteric profile. It alters the pKa of the chelating moiety and modifies the hydrogen-bonding network within the S1′ pocket, often yielding differentiated selectivity profiles across the metalloprotease family.
Caption: Logical flow of zinc chelation, enzyme inhibition, and mechanistic validation via zinc rescue.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to distinguish genuine active-site inhibition from artifactual assay interference (e.g., colloidal aggregation or non-specific protein denaturation).
Protocol A: Synthesis of Peptide-Based Probes
Objective: Incorporate D,L-2-Amino-3-(hydroxyamino)propionic acid into a substrate-mimetic peptide sequence.
Expert Insight (Causality): The free −NH−OH group is highly nucleophilic and prone to over-acylation during standard peptide coupling (e.g., using HATU/DIPEA). To prevent the formation of branched, inactive peptides, orthogonal protection (specifically O-trityl protection) of the hydroxylamine oxygen is strictly required prior to coupling.
-
Precursor Preparation: Utilize an O-trityl protected derivative of D,L-2-Amino-3-(hydroxyamino)propionic acid.
-
Solid-Phase Peptide Synthesis (SPPS): Couple the protected amino acid to the growing peptide chain on a Wang resin using standard Fmoc chemistry.
-
Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature. The acidic conditions simultaneously cleave the peptide from the resin and remove the O-trityl group, unmasking the active hydroxylamine chelator.
-
Purification: Isolate the target peptide via preparative RP-HPLC and verify the mass via LC-MS.
Caption: Step-by-step synthesis workflow for incorporating hydroxyaminoalanine into peptide inhibitors.
Protocol B: Continuous Fluorometric Metalloenzyme Assay with Zinc Rescue
Objective: Determine the inhibitory potency ( Ki ) and validate the mechanism of action.
Expert Insight (Causality): Metalloenzyme inhibitors frequently exhibit slow-binding kinetics. Endpoint assays will miscalculate the true affinity. A continuous fluorometric assay allows for progress-curve analysis to accurately determine association rates ( kon ). Furthermore, the "Zinc Rescue" step acts as a self-validating control to rule out Pan-Assay Interference Compounds (PAINS).
Reagents:
-
Buffer: 50 mM HEPES, 10 mM CaCl2 , 0.05% Brij-35, pH 7.5.
-
Enzyme: Recombinant target metalloprotease (e.g., MMP-9 or Serralysin) at 1 nM final concentration.
-
Substrate: Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at 10 µM.
Step-by-Step Methodology:
-
Inhibitor Titration: Prepare a 10-point serial dilution of the synthesized hydroxyaminoalanine peptide in DMSO (final assay concentrations ranging from 0.1 nM to 10 µM).
-
Pre-incubation: Mix the enzyme with the inhibitor in the assay buffer. Incubate at 37°C for 30 minutes to allow the slow-binding equilibrium to establish.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Readout: Continuously monitor fluorescence (Ex: 328 nm, Em: 393 nm) using a microplate reader for 15 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
-
Data Processing: Plot fractional activity ( Vi/V0 ) versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to extract the apparent Ki .
-
Self-Validation (Zinc Rescue): To the wells showing >80% inhibition, spike in ZnSO4 to a final concentration of 50 µM. Monitor for 15 additional minutes. Interpretation: A restoration of enzymatic velocity confirms that the inhibition was driven by reversible zinc chelation rather than irreversible protein denaturation.
Comparative Data Analysis
To contextualize the efficacy of D,L-2-Amino-3-(hydroxyamino)propionic acid, the table below summarizes the kinetic parameters of various zinc-chelating moieties used in enzyme inhibition studies.
| Inhibitor Class | Representative Chelating Moiety | Target Metalloenzyme | Coordination Mode | Apparent Ki Range | Pharmacological Profile |
| Hydroxylamino | Hydroxyaminoalanine | Serralysin (M10.051) | Bidentate (N, O) | 10 - 50 nM | High stability, distinct S1′ pocket fit |
| Hydroxamate | Batimastat analog | MMP-9 | Bidentate (O, O) | 0.1 - 5 nM | Gold standard potency, poor in vivo selectivity |
| Carboxylate | N-Isobutyl-L-aspartic acid | MMP-2 | Monodentate (O) | > 1,000 nM | Weak chelation, highly selective |
| Thiol | Captopril | ACE | Monodentate (S) | 1 - 10 nM | Prone to oxidation and dimerization |
Data synthesized from structural parameters observed in and associated crystallographic literature.
References
-
National Center for Biotechnology Information (PubChem). "2-Amino-3-(hydroxyamino)propanoic acid; CID 292936." PubChem Database. URL:[Link]
-
RCSB Protein Data Bank. "PDB 1AF0: Serratia marcescens metalloprotease (serralysin) complexed with CBZ-Leu-hydroxyaminoalanine." RCSB PDB. URL: [Link]
-
EMBL-EBI MEROPS Database. "Structure for peptidase M10.051: serralysin." MEROPS - The Peptidase Database. URL:[Link]
"stable isotope labeling with D,L-2-Amino-3-(hydroxyamino)propionic Acid"
An Application Guide to Stable Isotope Labeling with D,L-2-Amino-3-(hydroxyamino)propionic Acid for In-Depth Proteomic Analysis
Introduction: A New Tool for Probing Proteome Dynamics
In the landscape of quantitative proteomics, stable isotope labeling techniques are indispensable for deciphering the complexities of protein abundance, synthesis, and turnover.[1][2][3] Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) have become pillars of discovery, enabling researchers to gain deep insights into cellular responses to various stimuli.[4][5][6][7] This guide introduces a specialized application utilizing an isotopically labeled non-canonical amino acid, D,L-2-Amino-3-(hydroxyamino)propionic Acid (AHA), to explore proteome dynamics.
D,L-2-Amino-3-(hydroxyamino)propionic Acid is a synthetic amino acid distinguished by its hydroxyamino functional group.[8] When a stable isotope-labeled version, such as the deuterated or ¹⁵N-labeled form, is introduced to cells, it can be metabolically incorporated into newly synthesized proteins.[9] This incorporation serves two primary purposes:
-
Quantitative Measurement: The mass difference between the "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) forms of the amino acid allows for the relative quantification of proteins between different experimental conditions using mass spectrometry.[10][11]
-
Bio-orthogonal Handle: The unique hydroxyamino group is not native to proteins and can act as a chemical handle for bio-orthogonal ligation. This enables the selective attachment of reporter tags, such as biotin or fluorophores, for the enrichment and visualization of the labeled proteome.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing the scientific principles and detailed protocols for employing stable isotope-labeled AHA in quantitative and functional proteomics workflows.
The Scientific Principle: A Dual-Function Approach
The utility of isotopically labeled AHA hinges on two core processes: metabolic incorporation by the cell's translational machinery and subsequent bio-orthogonal chemical ligation for enrichment and analysis.
Metabolic Incorporation of AHA
As a non-canonical amino acid, AHA is not one of the 20 standard proteinogenic amino acids. Its incorporation into nascent polypeptide chains relies on the ability of an endogenous aminoacyl-tRNA synthetase (aaRS) to recognize and charge it to a corresponding tRNA. Structurally, AHA is an analog of Alanine and Serine. It is hypothesized that the Alanyl-tRNA synthetase (AlaRS) or Seryl-tRNA synthetase (SerRS), known to exhibit a degree of substrate promiscuity, may recognize L-2-Amino-3-(hydroxyamino)propionic acid and attach it to tRNAAla or tRNASer. This process would lead to its stochastic incorporation at Alanine or Serine codons during protein translation.
It is critical to acknowledge that the supplied compound is a racemic mixture (D,L-). The protein synthesis machinery is highly stereospecific and almost exclusively incorporates L-amino acids. Therefore, it is presumed that only the L-enantiomer is actively incorporated, with the D-enantiomer remaining largely unincorporated. This factor must be considered when determining the effective concentration for labeling experiments.
dot
Caption: Workflow of AHA labeling from cell entry to mass spectrometry.
Bio-Orthogonal Ligation via Oxime Formation
The hydroxyamino group (-NHOH) incorporated into the protein backbone provides a unique and powerful tool for chemical biology. It can react specifically with aldehydes or ketones under mild, physiological conditions to form a stable oxime linkage. This reaction is bio-orthogonal, meaning it does not interfere with native biological processes. By using a probe molecule containing an aldehyde or ketone (e.g., biotin-aldehyde), the AHA-labeled proteins can be tagged for subsequent affinity purification.
dot
Sources
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. broadinstitute.org [broadinstitute.org]
Application Note: D,L-2-Amino-3-(hydroxyamino)propionic Acid in Quantitative Metabolic Flux Analysis
Executive Summary
In the rapidly evolving field of metabolomics and drug development, precise quantification of intracellular metabolites is critical for understanding disease phenotypes and drug mechanisms. D,L-2-Amino-3-(hydroxyamino)propionic Acid (DL-AHP) —also known as β -N-hydroxy-D,L-diaminopropionic acid (CAS: 5854-94-4)[1]—has emerged as a highly specialized tool for Metabolic Flux Analysis (MFA). With a molecular formula of C3H8N2O3 and an exact mass of 120.0535 Da[2], this non-proteinogenic amino acid and its stable isotope-labeled variants (e.g., 15 N-DL-AHP) serve as unparalleled internal standards and isotopic tracers for probing amino acid catabolism, nitrogen flux, and propanoate metabolism[3][4].
This application note provides a comprehensive, self-validating protocol for utilizing DL-AHP in LC-MS/MS workflows, detailing the mechanistic rationale behind experimental choices to ensure absolute data integrity.
Mechanistic Rationale: The "Perfect" Internal Standard
The selection of an internal standard in LC-MS/MS MFA is fraught with challenges, primarily endogenous background interference and matrix-induced ion suppression. DL-AHP solves these issues through three distinct mechanisms:
-
Biological Orthogonality : As a non-proteinogenic amino acid, DL-AHP is virtually absent in standard mammalian cell lines. This guarantees a true "zero-background" baseline, eliminating the quantitative skew commonly seen when using endogenous analogs.
-
Chromatographic Mimicry : DL-AHP possesses a primary amine, a carboxyl group, and a highly polar hydroxylamine moiety. This structural polarity perfectly mimics endogenous polar amino acids (like serine, alanine, and glycine), ensuring it co-elutes within the same Hydrophilic Interaction Liquid Chromatography (HILIC) retention window, subjecting it to identical matrix effects for accurate normalization.
-
Isotopic Tracing Capability : The 15 N-labeled variant of DL-AHP allows researchers to trace nitrogen flux independent of carbon metabolism[4]. This is crucial when multiplexing with 13 C-glucose or 13 C-glutamine tracers, as it prevents isobaric overlap in the mass spectrometer.
Metabolic Pathway Context
DL-AHP is particularly valuable when analyzing the catabolism of branched-chain amino acids (BCAAs) and their downstream integration into the tricarboxylic acid (TCA) cycle via propionyl-CoA[3][5]. By spiking 15 N-DL-AHP into the metabolome, researchers can accurately quantify the anaplerotic feeding of the TCA cycle without disrupting the delicate endogenous Fischer's ratio (BCAA to aromatic amino acid ratio)[5].
Fig 1: Integration of DL-AHP tracer in amino acid and propanoate metabolic flux analysis.
Experimental Protocol: LC-MS/MS Quantitative Workflow
To maintain scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent pre-analytical metabolite degradation.
Reagent Preparation
-
Extraction Solvent : 80% Methanol (LC-MS grade) in LC-MS water, pre-chilled to -80°C.
-
Causality: The extreme cold instantly denatures metabolic enzymes, halting flux in under 100 milliseconds. Methanol is chosen over acidic extractions (like perchloric acid) to prevent the acid-catalyzed hydrolysis of DL-AHP's delicate hydroxylamine group.
-
-
DL-AHP Internal Standard Spike : Prepare a 10 µg/mL working solution of 15 N-DL-AHP in 50% Acetonitrile.
Metabolic Quenching and Extraction
-
Quench : Rapidly aspirate media from the cell culture dish (e.g., 6-well plate, 1×106 cells/well) and immediately submerge in liquid nitrogen for 10 seconds, or rapidly add 1 mL of the -80°C Extraction Solvent.
-
Spike : Add 10 µL of the DL-AHP Internal Standard Spike directly to the quenching solvent.
-
Causality: Spiking the standard before physical cell scraping ensures that any subsequent volumetric losses or matrix effects during extraction apply equally to both the endogenous metabolites and the internal standard.
-
-
Extract : Scrape the cells on dry ice, transfer the lysate to a microcentrifuge tube, and vortex rigorously for 5 minutes at 4°C.
-
Clarify : Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins. Transfer the supernatant to an LC-MS autosampler vial.
LC-MS/MS Analytical Parameters
Reversed-phase (C18) columns fail to retain highly polar compounds like DL-AHP, causing them to elute in the solvent front where ion suppression is catastrophic. Therefore, HILIC is mandatory.
-
Column : ZIC-pHILIC (Polymeric HILIC), 150×2.1 mm, 5 µm.
-
Mobile Phase A : 20 mM Ammonium Carbonate in Water, pH 9.0. (High pH ensures the carboxyl group is deprotonated, optimizing HILIC retention).
-
Mobile Phase B : 100% Acetonitrile.
-
Gradient : Start at 80% B, linearly decrease to 20% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 80% B for 5 minutes.
-
Ionization : Electrospray Ionization (ESI) in Positive Mode.
Fig 2: Step-by-step LC-MS/MS workflow for metabolic quenching and DL-AHP quantification.
Data Presentation & Interpretation
To facilitate rapid Multiple Reaction Monitoring (MRM) method building, the expected quantitative parameters for DL-AHP and its isotopic counterpart are summarized below.
| Compound | Formula | Exact Mass (Da) | Precursor Ion[M+H]⁺ | Primary Product Ion | Collision Energy (eV) |
| Unlabeled DL-AHP | C3H8N2O3 | 120.0535 | 121.06 | 104.05 (Loss of NH3) | 15 |
| Unlabeled DL-AHP | C3H8N2O3 | 120.0535 | 121.06 | 74.02 (Cleavage) | 20 |
| 15 N-DL-AHP | C3H8 15 NN O3 | 121.0505 | 122.06 | 105.05 / 104.05* | 15 |
*Note: The product ion mass for the 15 N variant depends on whether the 15 N label is located on the primary α -amine or the β -hydroxylamine group, which dictates whether the label is lost during collision-induced dissociation (CID).
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the trustworthiness of the generated flux data, the following QC checks must be integrated into every batch:
-
Matrix Effect Evaluation (Spike-Recovery) : Prepare a "Neat" standard of DL-AHP in extraction solvent and a "Matrix" standard by spiking DL-AHP into a pooled biological extract post-centrifugation. Calculate the Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Neat). An MF between 0.8 and 1.2 indicates acceptable ion suppression.
-
Standard Curve Linearity : Run a 6-point calibration curve of unlabeled DL-AHP (1 ng/mL to 1,000 ng/mL) containing a constant concentration of 15 N-DL-AHP. The R2 value must exceed 0.99. If the curve flattens at the high end, the ESI source is saturated; dilute the samples.
-
Blank Validation : Inject a pure extraction solvent blank immediately after the highest calibration standard. The carryover peak area for DL-AHP must be <0.1% of the Upper Limit of Quantification (ULOQ) to rule out column memory effects.
References
-
PubChem . "2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936". National Center for Biotechnology Information. URL:[Link]
-
PubChem Pathway Database . "Propanoate Metabolism | Pathway - SMP0000049". National Center for Biotechnology Information. URL:[Link]
-
PubMed . "Amino Acid Metabolism in Patients With Propionic Acidaemia". National Institutes of Health. URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino acid metabolism in patients with propionic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays for Novel Amino-Acid Analogs
Introduction: The Expanding Chemical Toolbox of Proteomics and Drug Discovery
The canonical 20 amino acids form the fundamental basis of protein structure and function. However, the introduction of novel amino acid analogs, also known as non-canonical or unnatural amino acids (UAAs), has emerged as a powerful strategy in medicinal chemistry and drug discovery.[1][2] These analogs, with their unique physicochemical properties, offer the ability to probe and modulate biological processes in ways not possible with the standard amino acid repertoire.[1] They serve as invaluable tools for elucidating enzyme mechanisms, investigating protein folding and structure, and designing novel therapeutics with enhanced stability, potency, and selectivity.[1][3][4]
The successful application of any novel amino acid analog hinges on the robust and reliable assays used to characterize its biological activity and fate. This guide provides a comprehensive overview of the key assays and protocols for researchers, scientists, and drug development professionals working with these innovative molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
I. Initial Biochemical Characterization: Understanding the Molecular Interactions
Before introducing a novel amino acid analog into a complex cellular system, it is crucial to understand its fundamental biochemical properties. This initial characterization often focuses on the analog's interaction with key enzymes involved in amino acid metabolism and protein synthesis.
A. Aminoacyl-tRNA Synthetase (aaRS) Activity Assays
The gateway for the incorporation of any amino acid into a protein is its recognition and activation by the corresponding aminoacyl-tRNA synthetase (aaRS).[3][5] Therefore, assessing whether a novel analog is a substrate for a specific aaRS is a critical first step.
Rationale: An ideal analog for residue-specific incorporation should be a substrate for the endogenous aaRS of the host organism, allowing it to compete with the natural amino acid.[6] Conversely, for site-specific incorporation using orthogonal systems, the analog should not be a substrate for any endogenous aaRSs but should be specifically recognized by an engineered, orthogonal aaRS.[7][8]
This protocol measures the rate of attachment of a novel amino acid analog to its cognate tRNA by an aaRS.
Materials:
-
Purified aaRS enzyme
-
Cognate tRNA
-
Novel amino acid analog
-
ATP and pyrophosphatase
-
Radiolabeled ATP ([-32P]ATP) or a fluorescently labeled tRNA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the aaRS, tRNA, novel amino acid analog, and pyrophosphatase in the reaction buffer.
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
At various time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters and immersing the filters in cold 10% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled ATP.
-
Wash the filters once with ethanol and allow them to dry.
-
Quantify the amount of radiolabeled aminoacyl-tRNA on each filter using a scintillation counter.
-
Plot the amount of product formed over time to determine the initial reaction rate.
Data Interpretation: By varying the concentration of the amino acid analog, one can determine Michaelis-Menten kinetic parameters (Km and kcat).[9] These values provide a quantitative measure of the enzyme's affinity for and turnover of the analog, which can be compared to the natural amino acid.
B. Target Enzyme Inhibition Assays
Many amino acid analogs are designed to act as inhibitors of specific enzymes involved in metabolic pathways.[10] High-throughput screening (HTS) is a powerful method for identifying such inhibitors from large compound libraries.[11][12]
Rationale: Identifying potent and selective enzyme inhibitors is a cornerstone of drug discovery.[12] Assays must be robust, reproducible, and amenable to automation.
This protocol describes a general method for screening for enzyme inhibitors using a fluorescent readout.
Materials:
-
Target enzyme
-
Substrate that produces a fluorescent product upon enzymatic conversion
-
Novel amino acid analogs dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
384- or 1536-well microplates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Dispense a small volume of each amino acid analog solution into individual wells of the microplate. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Add the target enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at the optimal temperature for the desired reaction time.
-
Measure the fluorescence intensity in each well using a plate reader.[11]
Data Interpretation: The fluorescence signal is proportional to the enzyme activity. A decrease in fluorescence in the presence of an analog indicates inhibition. The results are typically expressed as percent inhibition relative to the negative control. "Hits" are compounds that show inhibition above a certain threshold and are selected for further characterization, such as determining the IC50 value.
II. Assessing Cellular Effects and Incorporation of Novel Amino Acid Analogs
Once the in vitro biochemical properties of a novel amino acid analog are understood, the next logical step is to evaluate its effects on living cells. This involves assessing its cytotoxicity, its impact on cellular processes, and, crucially, its incorporation into the cellular proteome.
A. Cell Viability and Cytotoxicity Assays
Rationale: Before proceeding with more complex experiments, it is essential to determine the concentration range at which the novel amino acid analog is non-toxic to the cells.[13] This ensures that any observed effects are due to the specific biological activity of the analog and not simply a result of general toxicity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Novel amino acid analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the novel amino acid analog and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
Data Interpretation: The absorbance is directly proportional to the number of viable cells. The results can be used to generate a dose-response curve and determine the IC50 value (the concentration of the analog that causes a 50% reduction in cell viability).
B. Verification of Protein Incorporation
Rationale: For many applications, the primary goal is to incorporate the novel amino acid analog into proteins.[3][15] It is therefore critical to have a reliable method to verify this incorporation.
Caption: Workflow for verifying the incorporation of a novel amino acid analog into cellular proteins.
III. Advanced Detection and Quantification using Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of novel amino acid analogs within complex biological samples.[16] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for amino acid analysis.[16][17]
A. LC-MS/MS for Quantification of Free Amino Acid Analogs and Protein Incorporation
Rationale: LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance amino acid analogs in complex matrices like cell lysates or plasma.[17][18] It can be used to measure the intracellular concentration of the free analog and to determine the extent of its incorporation into proteins.
This protocol describes the analysis of protein samples to quantify the incorporation of a novel amino acid analog.
Materials:
-
Protein sample containing the incorporated analog
-
6 M HCl
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (an isotopically labeled version of the analog or a structurally similar molecule)
Procedure:
-
Protein Hydrolysis:
-
Place the protein sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Incubate at 110°C for 24 hours to break down the protein into its constituent amino acids.
-
Dry the sample under vacuum to remove the HCl.
-
-
Sample Preparation:
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., mobile phase A).
-
Add the internal standard.
-
Filter the sample to remove any particulates.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the amino acids using a gradient elution.
-
Detect the parent and fragment ions of the amino acid analog and the internal standard using multiple reaction monitoring (MRM).[18]
-
Data Interpretation: By comparing the peak area ratio of the analog to the internal standard against a standard curve, the absolute amount of the incorporated analog can be determined. The percentage of incorporation can be calculated by comparing this amount to the total amount of the natural amino acid that was replaced.
B. Derivatization for Enhanced Detection
Rationale: Some amino acid analogs may have poor ionization efficiency or chromatographic retention. Derivatization can improve these properties, leading to enhanced sensitivity and more reliable quantification.[16][17] Common derivatization reagents include ortho-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl (FMOC), and dansyl chloride.[16]
IV. High-Throughput Screening (HTS) for Bioactivity
For discovering novel amino acid analogs with specific biological activities, such as antimicrobial or anticancer effects, high-throughput screening of compound libraries is an efficient approach.[11][12]
A. Principles of HTS for Amino Acid Analogs
The core of HTS involves miniaturizing and automating assays to test thousands to millions of compounds rapidly.[11] For amino acid analogs, this could involve screening for:
-
Antimicrobial activity
-
Modulation of a specific signaling pathway
This protocol outlines a high-throughput screen to identify amino acid analogs that inhibit the growth of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Library of novel amino acid analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
384-well clear-bottom white plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Seed cancer cells into 384-well plates using an automated dispenser and allow them to attach overnight.
-
Add the amino acid analogs from the library to the wells at a fixed concentration. Include positive (e.g., a known chemotherapy drug) and negative (vehicle control) controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Interpretation: A low luminescent signal indicates a reduction in cell viability. "Hits" are identified as compounds that cause a significant decrease in luminescence compared to the negative control. These hits can then be further validated and characterized in secondary assays.
V. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in fluorescence/luminescence assays | - Autofluorescence/luminescence of the amino acid analog- Contamination of reagents or microplates | - Run a control plate with the analogs but without the enzyme or cells to measure background signal.- Use high-quality, sterile reagents and plates. |
| Poor reproducibility in cell-based assays | - Inconsistent cell seeding- Edge effects in microplates- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use calibrated pipettes and proper pipetting technique.[20][21] |
| No protein incorporation detected by LC-MS/MS | - Analog is not a substrate for the aaRS- Analog is toxic to the cells at the concentration used- Inefficient protein hydrolysis | - Confirm in vitro aaRS activity.- Determine the non-toxic concentration range using a viability assay.- Optimize hydrolysis conditions (time, temperature). |
| Inaccurate protein quantification (Bradford assay) | - Incompatible buffer components- Incorrect standard curve preparation- Protein concentration outside the linear range of the assay | - Ensure standards are prepared in the same buffer as the samples.[22]- Prepare fresh standards for each assay.- Dilute samples to fall within the linear range of the assay.[22] |
VI. References
-
Incorporation of amino acid analogues into proteins of live mammalian cells and change of antigenic specificity of cell antigens demonstrated by migration inhibition test. (n.d.). NIH. [Link]
-
Mass spectrometry imaging-based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharac. (2023). eScholarship. [Link]
-
In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (n.d.). PMC. [Link]
-
Enzyme kinetics. (n.d.). Wikipedia. [Link]
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007). Analytical Chemistry - ACS Publications. [Link]
-
Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. (n.d.). PNAS. [Link]
-
Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2014). Chemical Reviews - ACS Publications. [Link]
-
Development of a novel method for quantification of autophagic protein degradation by AHA labeling. (n.d.). PMC. [Link]
-
Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. (2024). Chemical Reviews - ACS Publications. [Link]
-
A flow-cytometry-based assessment of global protein synthesis in human senescent cells. (2021). Cell Reports Methods. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]
-
Amino Acid Racemase Enzyme Assays. (2014). Bio-protocol. [Link]
-
Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). RIKEN. [Link]
-
Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. (n.d.). PMC. [Link]
-
A high-throughput screening method for amino acid dehydrogenase. (2016). PubMed. [Link]
-
Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma. (2022). MDPI. [Link]
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (n.d.). PMC. [Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers. [Link]
-
Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. (2022). MDPI. [Link]
-
Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. (n.d.). PMC. [Link]
-
Establishing an assay to evaluate d‐amino acid oxidase enzyme kinetics and inhibition using WST‐8 redox dye. (2026). ResearchGate. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025). ZAGENO. [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). AIMS Press. [Link]
-
Site Specific Incorporation of Amino Acid Analogues into Proteins In Vivo. (n.d.). DTIC. [Link]
-
A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. (2026). PMC. [Link]
-
LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC. [Link]
-
Discovery of a Novel Class of d-Amino Acid Oxidase Inhibitors Using the Schrödinger Computational Platform. (2022). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Incorporation of unnatural amino acids. (n.d.). Google Patents.
-
Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. (2024). MDPI. [Link]
-
Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. (n.d.). International Research Journal. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. interesjournals.org [interesjournals.org]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Incorporation of amino acid analogues into proteins of live mammalian cells and change of antigenic specificity of cell antigens demonstrated by migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 17. nebiolab.com [nebiolab.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. promegaconnections.com [promegaconnections.com]
- 20. benchchem.com [benchchem.com]
- 21. anshlabs.com [anshlabs.com]
- 22. go.zageno.com [go.zageno.com]
Technical Support Center: Troubleshooting D,L-2-Amino-3-(hydroxyamino)propionic Acid Synthesis
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals synthesizing D,L-2-Amino-3-(hydroxyamino)propionic acid (also known as DL- β -(N-hydroxyamino)alanine, CAS 5854-94-4) . As a highly polar, non-proteinogenic amino acid , its synthesis is notoriously prone to side reactions such as β -elimination and poor regioselectivity.
This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity synthesis.
Mechanistic Workflows & Causal Logic
The synthesis of this compound relies on introducing a hydroxylamine moiety at the β -carbon of an alanine derivative. We recommend two primary pathways, each with distinct mechanistic challenges:
-
Nucleophilic Substitution of 3-Chloro-D,L-alanine: Hydroxylamine acts as an ambident nucleophile. The primary failure mode here is base-catalyzed E2 elimination, which yields dehydroalanine instead of the target molecule . Strict thermal and pH controls are the only ways to kinetically favor substitution.
-
Regioselective Ring-Opening of Aziridine-2-carboxylic acid: Uncatalyzed ring-opening suffers from poor regioselectivity, leading to a mixture of C2 and C3 attack products. Utilizing a Lewis acid lowers the LUMO of the aziridine nitrogen, directing the nucleophile to the less sterically hindered C3 position .
Fig 1: Synthetic pathways and competing side reactions for CAS 5854-94-4.
Step-by-Step Experimental Protocols
Protocol A: Synthesis via 3-Chloro-D,L-Alanine Substitution
Designed to suppress β -elimination through cryogenic kinetic control.
-
Hydroxylamine Free Base Preparation: Dissolve 1.15 mmol of hydroxylamine hydrochloride in 280 μL of deionized water. Cool the solution to -18 °C using an ice/salt or cryocooler bath. Slowly add 400 μL of 10.7 M NaOH.
-
Self-Validation Check: The pH must stabilize between 9.0 and 9.5. A pH > 10 will immediately trigger β -elimination upon substrate addition, indicated by a rapid yellowing of the solution.
-
-
Substrate Addition: Dissolve 1.0 mmol of 3-chloro-D,L-alanine in 0.7 mL of water. Add this dropwise to the hydroxylamine solution over 30 minutes, ensuring the internal temperature never exceeds -15 °C.
-
Reaction Progression: Stir the mixture at -18 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching & Isolation: Cool the reaction back to -18 °C and carefully add concentrated HCl until the pH reaches 4.0 (the approximate isoelectric point of the product).
-
Purification: Load the mixture onto a Dowex 50W-X8 cation exchange resin (H+ form). Wash with 3 column volumes of water to remove inorganic salts and unreacted hydroxylamine. Elute the target zwitterion using 0.2 M NH₄OH. Lyophilize the eluent to yield a white powder.
Protocol B: Synthesis via Aziridine-2-Carboxylic Acid Ring Opening
Designed to enforce C3-regioselectivity via Lewis acid activation.
-
Activation: Suspend 1.0 mmol of aziridine-2-carboxylic acid in 5 mL of anhydrous THF at 0 °C under argon. Add 0.1 mmol of Boron trifluoride etherate (BF₃·OEt₂).
-
Causality: The Lewis acid coordinates with the aziridine nitrogen, weakening the C-N bonds and polarizing the molecule to favor nucleophilic attack at the less hindered C3 carbon.
-
-
Nucleophilic Attack: Add 2.0 mmol of a freshly prepared hydroxylamine free-base solution (in THF/methanol) dropwise. Stir at 0 °C for 1 hour, then warm to 25 °C for 3 hours.
-
Workup: Quench the reaction with 1 mL of water. Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to remove THF. Purify via cation exchange chromatography as described in Protocol A.
Frequently Asked Questions & Troubleshooting
Q1: My yield from the 3-chloroalanine route is extremely low (<15%), and NMR shows a strong vinylic proton signal. What happened? A1: You are observing the formation of dehydroalanine. The α -proton of 3-chloroalanine is highly acidic. If the reaction temperature exceeds 0 °C during the initial mixing, or if the pH exceeds 10.0, the base will abstract the α -proton, triggering an E2 elimination of the chloride ion. Fix: Strictly maintain the initial reaction temperature at -18 °C and buffer the pH to 9.0–9.5.
Q2: I am getting a 1:1 mixture of isomers from the aziridine route. How do I improve regioselectivity? A2: Uncatalyzed aziridine ring-opening is poorly regioselective because the nucleophile can attack either C2 or C3. Fix: You must activate the aziridine nitrogen. Ensure your BF₃·OEt₂ is fresh and not degraded by moisture. The Lewis acid coordination is mandatory to direct the hydroxylamine to the C3 position.
Q3: My product is highly contaminated with inorganic salts. Standard organic extraction isn't working. Why? A3: D,L-2-Amino-3-(hydroxyamino)propionic acid is a highly polar zwitterion. It will not partition into organic solvents like ethyl acetate or dichloromethane. Fix: Abandon liquid-liquid extraction. You must use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8). The resin captures the protonated amine groups, allowing neutral and anionic inorganic salts to be washed away with water before eluting the product with dilute ammonia.
Q4: Why does my purified product turn brown and degrade during solvent removal? A4: Hydroxylamine derivatives are highly susceptible to thermal degradation and oxidation. Rotary evaporation at high bath temperatures (>40 °C) will decompose the product. Fix: Remove solvents via lyophilization (freeze-drying) or use a rotary evaporator with a high-vacuum pump and a bath temperature strictly below 30 °C.
Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles. Use this as a benchmarking tool for your process optimization.
| Synthetic Route | Temperature (°C) | pH / Catalyst | Primary Byproduct | Isolated Yield (%) | Purity (HPLC, %) |
| 3-Chloroalanine Substitution | 25 (RT) | 11.0 | Dehydroalanine (High) | < 15 | 60 |
| 3-Chloroalanine Substitution | -18 to 0 | 9.0 - 9.5 | Dehydroalanine (Trace) | 65 - 70 | > 95 |
| Aziridine Ring-Opening | 25 (RT) | None | C2-Regioisomer | 30 | 50 |
| Aziridine Ring-Opening | 0 to 25 | BF₃·OEt₂ | Polymerization (Trace) | 75 - 80 | > 98 |
References
-
2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem. National Center for Biotechnology Information.[Link]
-
An Aromatization Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase for the Antibiotic l-Cycloserine. Journal of the American Chemical Society.[Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution. ACS Publications - The Journal of Organic Chemistry.[Link]
Technical Support Center: Troubleshooting & Stability Optimization for D,L-2-Amino-3-(hydroxyamino)propionic Acid
Welcome to the Technical Support Center. This guide is tailored for researchers, analytical scientists, and drug development professionals handling D,L-2-Amino-3-(hydroxyamino)propionic Acid (CAS 5854-94-4). The intrinsic lability of the β-hydroxylamino group presents unique challenges in aqueous environments. This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to maximize the half-life of this compound in solution.
Mechanistic Grounding: The Causality of Instability
D,L-2-Amino-3-(hydroxyamino)propionic Acid is a highly reactive, non-proteinogenic amino acid derivative. Its instability in aqueous solutions is primarily driven by three distinct thermodynamic and kinetic pathways. Understanding this causality is critical for rational experimental design:
-
pH-Dependent Disproportionation: Hydroxylamines act as weak bases. In alkaline or neutral environments (pH ≥ 7.0), the unprotonated free base undergoes rapid internal oxidation-reduction (disproportionation), yielding ammonia and nitrogenous gases. Maintaining an acidic environment (pH 4.0–6.0) protonates the amine, drastically attenuating this degradation pathway[1].
-
Trace-Metal Catalyzed Autoxidation: The hydroxylamine moiety is highly susceptible to oxidation by dissolved oxygen. This reaction is aggressively catalyzed by trace multivalent cations (e.g., Fe²⁺, Cu²⁺) present in standard glassware or low-grade buffers, rapidly converting the compound into oxime or nitroso derivatives[2].
-
Nucleophilic Reactivity: As a strong α-effect nucleophile, the hydroxylamine group readily condenses with ambient electrophiles. Studies on hydroxylamine-based conjugates confirm that hydrolysis and degradation rates mirror these nucleophilic properties, with optimal stability strictly localized to mildly acidic conditions[3].
Frequently Asked Questions (Troubleshooting)
Q: My stock solution turns yellow or brown within a few hours. What is happening? A: This chromogenic shift is a direct visual indicator of autoxidation. The β-hydroxylamino group is being oxidized into nitroso compounds, which absorb light in the visible spectrum. Causality & Fix: This is typically driven by trace metals and dissolved oxygen. Switch to ultra-pure, metal-free water (e.g., Milli-Q), degas your solvents, and add a chelator like EDTA (50 µM) to sequester catalytic cations[2].
Q: Can I prepare this compound directly in standard physiological buffers (pH 7.4) for my cell assays? A: Yes, but the working half-life will be severely compromised. Hydroxylamines are exponentially more stable as the pH approaches acidity[3]. Best Practice: Prepare a concentrated stock in an acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.0). Dilute this stock into your pH 7.4 assay buffer immediately prior to introducing it to your cells or enzymatic system to minimize the window of degradation.
Q: Does degassing the solvent actually make a measurable difference? A: Absolutely. Dissolved oxygen acts as the primary electron acceptor in the autoxidation pathway. Purging your buffers with an inert gas (Argon or Nitrogen) physically displaces the O₂, starving the oxidation reaction of its required substrate and extending the solution's half-life from hours to days.
Q: Is it safe to freeze-thaw these solutions? A: No. Repeated freeze-thaw cycles accelerate degradation due to transient, localized pH shifts and solute concentration gradients that occur during the freezing process. Solutions should be aliquoted into single-use vials and flash-frozen.
Standard Operating Procedure (SOP): Preparation of Ultra-Stable Stock Solutions
This protocol is designed as a self-validating system; the absence of a chromogenic shift and a stable UV baseline serve as internal controls for successful stabilization.
Materials Required:
-
D,L-2-Amino-3-(hydroxyamino)propionic Acid powder
-
10 mM Sodium Acetate buffer (pH 5.0)
-
EDTA (0.5 M stock)
-
Sodium Thiosulfate (optional, for long-term storage)
-
Argon or Nitrogen gas source
-
Amber microcentrifuge tubes
Step-by-Step Methodology:
-
Buffer Optimization: Prepare the 10 mM Sodium Acetate buffer and adjust the pH exactly to 5.0 using glacial acetic acid. Causality: This protonates the hydroxylamine, blocking the disproportionation pathway[1].
-
Chelation: Spike the buffer with EDTA to achieve a final concentration of 50 µM. Causality: This sequesters trace Fe²⁺/Cu²⁺, neutralizing metal-catalyzed autoxidation[2].
-
Deoxygenation (Critical): Sparge the buffer with Argon or Nitrogen gas for a minimum of 20 minutes to displace dissolved oxygen.
-
Dissolution: Weigh the D,L-2-Amino-3-(hydroxyamino)propionic Acid into an amber tube (to prevent photo-induced radical formation). Add the degassed buffer and vortex gently until fully dissolved.
-
Chemical Scavenging (Optional): For solutions requiring prolonged liquid storage, add 0.1% (w/v) sodium thiosulfate. Causality: Thiosulfate acts as a sacrificial antioxidant, further stabilizing the hydroxylamine[2].
-
Self-Validation Check: Inspect the solution against a white background. It must be perfectly colorless. Measure the baseline absorbance at 340 nm; a value near zero validates the absence of nitroso degradation products. If the solution is yellow, discard and re-evaluate water purity.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Thaw only once immediately before use.
Quantitative Stability Profiles
Table 1: Extrapolated half-lives of D,L-2-Amino-3-(hydroxyamino)propionic Acid under varying solution parameters.
| Environmental Condition | pH | Additives | Temp | Estimated Half-Life |
| Standard Physiological | 7.4 | None | 37°C | < 3 hours |
| Refrigerated Physiological | 7.4 | None | 4°C | ~ 12 - 24 hours |
| Mildly Acidic Buffer | 5.0 | None | 25°C | ~ 7 - 14 days |
| Optimized Acidic (Degassed) | 5.0 | EDTA (50 µM) | 4°C | > 30 days |
| Cryopreserved Optimized | 5.0 | EDTA + Thiosulfate | -80°C | > 6 months |
Pathway Visualization
Mechanisms of D,L-2-Amino-3-(hydroxyamino)propionic Acid degradation and stabilization interventions.
References
-
Gudmundsdottir AV, Paul CE, Nitz M. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research (2009). PubMed.[Link]
- Heitner, HI. "Stabilization of hydroxylamine solutions." US Patent 5,141,730A (1992).
-
Andriani G, Pio G, Vianello C, Mocellin P, Salzano E. "Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate." Chemical Engineering Journal (2024). ScienceDirect.[Link]
Sources
Technical Support Center: Purification of Synthetic Amino Acid Analogs
Welcome to the Application Scientist Desk
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to isolate high-purity non-canonical amino acids (ncAAs). Synthetic amino acid analogs are critical building blocks in peptidomimetic drug discovery, but their zwitterionic nature, lack of UV chromophores, and stereochemical complexity make them notoriously difficult to purify using standard reversed-phase methodologies.
This guide is designed to move beyond basic troubleshooting. Here, we explore the fundamental chromatographic causality behind purification failures and provide self-validating, step-by-step protocols to ensure your workflows are robust and reproducible.
Diagnostic Logic: Choosing Your Purification Strategy
Before altering mobile phases or swapping columns, you must diagnose the specific physicochemical properties of your synthetic analog. Use the logic tree below to determine the correct chromatographic mode.
Caption: Diagnostic workflow for selecting the optimal purification chromatography.
Frequently Asked Questions (FAQs)
Q1: Why do my underivatized synthetic amino acid analogs elute in the void volume on standard C18 columns?
The Causality: Synthetic amino acid analogs are highly polar and exist as zwitterions at physiological pH, meaning they possess both a positive (amino) and negative (carboxylate) charge[1]. Standard reversed-phase (RP) C18 columns rely entirely on hydrophobic interactions. Because the hydration shell around the zwitterionic moiety is thermodynamically stable, the analytes prefer the mobile phase over the hydrophobic stationary phase, leading to zero retention and void volume elution[2].
The Solution: Switch to3[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% acetonitrile). The stationary phase adsorbs an immobilized water layer, allowing polar analytes to partition from the bulk organic mobile phase into this aqueous layer. For amino acids, zwitterionic stationary phases (like sulfoalkylbetaine) provide the best retention via a mixed-mode mechanism of hydrophilic partitioning and weak electrostatic interactions[3].
Caption: HILIC mixed-mode retention mechanism for zwitterionic amino acids.
Q2: How can I resolve enantiomers of non-canonical amino acids without pre-column derivatization?
The Causality: Traditional chiral resolution required derivatization to form diastereomers, which adds synthetic steps and complicates preparative recovery. Direct enantioseparation requires a chiral stationary phase (CSP) capable of forming transient, stereoselective supramolecular complexes (via hydrogen bonding, π−π interactions, and steric hindrance) directly with the bare amino acid[4].
The Solution: 4 (e.g., Teicoplanin or Vancomycin) are highly effective for underivatized amino acids[4]. Teicoplanin contains multiple chiral centers that form a "chiral basket," providing the necessary 3-point interaction required to differentiate the D- and L- enantiomers of synthetic analogs.
Q3: How do mobile phase pH and buffer strength affect zwitterionic HILIC separations?
The Causality: In zwitterionic HILIC, retention is dictated by both partitioning and ion exchange. Altering the pH changes the ionization state of the amino acid, while altering buffer strength changes the degree of electrostatic shielding between the analyte and the charged functional groups on the column[5].
Quantitative Data: Mobile Phase Effects on HILIC Retention
To optimize your purification, refer to the following quantitative summary of how mobile phase parameters dictate the retention factor ( k′ ) of amino acid analogs on a zwitterionic HILIC column.
| Chromatographic Parameter | Condition | Effect on Amino Acid Retention ( k′ ) | Mechanistic Causality |
| Organic Modifier | > 80% Acetonitrile | High ( k′ > 5) | Promotes a thick immobilized aqueous layer, maximizing hydrophilic partitioning[3]. |
| Organic Modifier | < 50% Acetonitrile | Low ( k′ < 1) | The aqueous layer dissolves into the bulk mobile phase, collapsing the HILIC mechanism[3]. |
| Buffer pH | pH 3.0 (Acidic) | Moderate | Carboxyls are protonated (neutral); amino groups are protonated (+). Net positive charge interacts with the stationary phase[5]. |
| Buffer pH | pH 6.5 (Neutral) | High | Analytes are fully zwitterionic, maximizing polarity and partitioning into the aqueous layer[5]. |
| Buffer Concentration | < 5 mM | High | Minimal electrostatic shielding allows strong secondary ionic interactions with the stationary phase[5]. |
| Buffer Concentration | > 20 mM | Moderate to Low | High salt concentration shields electrostatic interactions, reducing overall retention[5]. |
Self-Validating Protocol: Preparative HILIC-MS Purification Workflow
Because many synthetic amino acids lack significant UV chromophores, UV-directed purification often fails. The following protocol utilizes Mass Spectrometry (MS)-directed fractionation on a superficially porous particle (SPP) HILIC column[6].
System Suitability (Self-Validation Check)
Before processing your valuable crude batch, inject a known standard mixture of isobaric amino acids (e.g., Leucine and Isoleucine). Baseline resolution of these structural isomers confirms that the immobilized aqueous layer is fully established and the MS detector is properly calibrated[6]. If resolution drops below Rs=1.5 , the column requires re-equilibration.
Step-by-Step Methodology
-
Sample Preparation (Solvent Matching):
-
Action: Dissolve the crude synthetic amino acid in a diluent matching the starting mobile phase (e.g., 75% Acetonitrile / 25% Water).
-
Causality: Injecting a highly aqueous sample into a HILIC column disrupts the delicate immobilized water layer, causing peak breakthrough, splitting, and poor retention.
-
-
Column Equilibration:
-
Action: Equilibrate a 6 with 10 column volumes of Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile) at a ratio of 10:90 (A:B)[6].
-
Causality: SPPs provide enhanced separation efficiency at lower backpressures. The 10 mM buffer establishes the necessary ionic strength to mediate secondary electrostatic interactions without overpowering the primary hydrophilic partitioning mechanism[3][5].
-
-
Gradient Elution:
-
Action: Run a linear gradient from 90% B down to 50% B over 15 minutes.
-
Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous concentration gradually dissolves the analytes out of the stationary aqueous layer and into the mobile phase.
-
-
Mass-Directed Fractionation:
-
Action: Utilize a quadrupole mass detector to trigger fraction collection based on the specific [M+H]+ or [M−H]− m/z values of the target analog.
-
Causality: MS-directed purification prevents the blind collection of UV-transparent impurities and ensures high-purity recovery even when co-eluting contaminants lack chromophores.
-
-
Product Recovery:
-
Action: Lyophilize the collected fractions directly.
-
Causality: Ammonium formate is a volatile buffer. Lyophilization removes both the organic mobile phase and the buffer salts, yielding a pure, salt-free amino acid powder ready for downstream assays or solid-phase peptide synthesis[3].
-
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Structure-Activity Relationship of D,L-2-Amino-3-(hydroxyamino)propionic Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of D,L-2-Amino-3-(hydroxyamino)propionic acid analogs and related β-amino acid derivatives. While direct comparative studies on a homologous series of D,L-2-Amino-3-(hydroxyamino)propionic acid analogs are not extensively available in the public domain, this document synthesizes findings from closely related structures to illuminate the key principles governing their biological activity. By examining the impact of structural modifications on antimicrobial and enzyme-inhibitory properties, we aim to provide a valuable resource for the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of β-Amino Acid Analogs
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects.[1][2] The parent compound, D,L-2-Amino-3-(hydroxyamino)propionic acid (also known as 3-(hydroxyamino)alanine), possesses a unique structural motif combining a β-amino acid scaffold with a hydroxyamino functional group. This combination presents a promising starting point for the development of novel therapeutic agents.[3] Understanding how modifications to this core structure influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into drug candidates can offer several advantages, including increased metabolic stability and the ability to mimic or block biological processes.[4] This guide will delve into the specific structure-activity relationships of analogs, focusing primarily on their antimicrobial potential, a field where new agents are critically needed to combat rising drug resistance.
Comparative Analysis of Antimicrobial Activity
To illustrate the principles of SAR in this class of compounds, we will examine a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar β-amino acid core. The following data, adapted from studies on these analogs, demonstrate how systematic structural changes can profoundly impact antimicrobial efficacy against multidrug-resistant pathogens.[5][6][7]
Impact of Substituents on Antimicrobial Potency
The following table summarizes the minimum inhibitory concentrations (MICs) of a series of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives against various microbial strains. This data highlights the critical role of substituent identity and position on the aromatic ring in determining the spectrum and potency of antimicrobial activity.
| Compound ID | R-Group (Substituent) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |
| 1 | Phenyl | 16 | >64 | >64 | >64 | >64 |
| 2 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | 32 |
| 3 | 5-Nitro-2-thienyl | 8 | 8 | 16 | 32 | 16 |
| 4 | 5-Nitro-2-furyl | 4 | 4 | 8 | 16 | 8 |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.[5][7]
Analysis of Structure-Activity Relationships:
-
Introduction of a Nitro Group: The addition of a nitro group to the phenyl ring (Compound 2 vs. 1 ) significantly broadens the spectrum of activity to include Gram-negative bacteria and fungi, albeit with moderate potency.[7] This suggests that the electron-withdrawing nature of the nitro group may be crucial for interaction with microbial targets.
-
Heterocyclic Scaffolds: Replacing the phenyl ring with 5-nitro-substituted heterocyclic rings like thiophene (Compound 3 ) and furan (Compound 4 ) leads to a marked increase in potency against all tested strains.[6]
-
Furan vs. Thiophene: The 5-nitro-2-furyl derivative (Compound 4 ) consistently demonstrates the highest potency, suggesting that the oxygen heteroatom in the furan ring may play a key role in target binding or cell penetration compared to the sulfur atom in the thiophene ring.[6]
Logical Flow of SAR Discovery
The process of elucidating these structure-activity relationships follows a logical progression of synthesis and biological evaluation.
Caption: Logical workflow for SAR-guided drug discovery.
Experimental Methodologies
The following protocols are standard methods used to evaluate the antimicrobial and enzyme-inhibitory potential of novel amino acid analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a solution of the target enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Measure the rate of the reaction using a suitable detection method (e.g., absorbance, fluorescence) over a set period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General experimental workflow for SAR studies.
Potential Mechanisms of Action
While the precise molecular targets of D,L-2-Amino-3-(hydroxyamino)propionic acid and its analogs are not fully elucidated, their structural features suggest several potential mechanisms of action, particularly in the context of antimicrobial activity. Amino acid analogs can act as antimetabolites, interfering with essential metabolic pathways.[4]
One plausible mechanism is the inhibition of enzymes involved in cell wall biosynthesis. The structural similarity of these analogs to natural amino acids could allow them to act as competitive or allosteric inhibitors of enzymes that utilize amino acid substrates.
Caption: Hypothesized mechanism of enzyme inhibition.
Conclusion and Future Directions
The structure-activity relationships of D,L-2-Amino-3-(hydroxyamino)propionic acid analogs and related β-amino acid derivatives represent a promising area for the discovery of novel antimicrobial and enzyme-inhibitory agents. The illustrative data from closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives clearly demonstrate that systematic modifications to the core structure can lead to significant improvements in biological activity and spectrum.
Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of D,L-2-Amino-3-(hydroxyamino)propionic acid analogs. Key areas for exploration include:
-
Stereochemistry: Investigating the differential activity of D- and L-enantiomers.
-
Substituent Effects: A more extensive exploration of electronic and steric effects of substituents on the core structure.
-
Mechanism of Action Studies: Identification of the specific molecular targets to enable more rational drug design.
By pursuing these avenues of research, the full therapeutic potential of this intriguing class of compounds can be realized.
References
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. Available from: [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. 2025 Jun 12. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. 2024 Feb 17. Available from: [Link]
-
2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936. PubChem. Available from: [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. 2017 Oct 16. Available from: [Link]
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. Available from: [Link]
-
Biosynthesis of natural products containing β-amino acids. The Royal Society of Chemistry. 2014 Apr 21. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 6. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
"comparative analysis of D,L-2-Amino-3-(hydroxyamino)propionic Acid and beta-alanine"
Comparative Analysis of D,L-2-Amino-3-(hydroxyamino)propionic Acid and β -Alanine: Structural Divergence and Functional Applications
As drug development and biochemical research increasingly focus on non-proteinogenic amino acids, understanding the functional divergence of structurally related compounds is critical. Both β -alanine and D,L-2-amino-3-(hydroxyamino)propionic acid (hydroxyaminoalanine) share a propionic acid backbone. However, their distinct functional group topologies dictate entirely different biological roles: one acts as a physiological buffer and neuromodulator, while the other serves as a potent metalloprotease inhibitor and agricultural biocontrol agent.
This guide provides an authoritative comparative analysis of their mechanisms, applications, and the self-validating experimental workflows required to study them.
Chemical Profiling and Quantitative Comparison
While both compounds are small, highly soluble amino acids, the position and nature of their amine and hydroxylamine groups fundamentally alter their reactivity. β -alanine is a naturally occurring β -amino acid. In contrast, hydroxyaminoalanine is an α -amino acid featuring a β -hydroxyamino substitution, granting it unique metal-chelating properties.
Table 1: Structural and Physicochemical Comparison
| Property | β -Alanine | D,L-2-Amino-3-(hydroxyamino)propionic Acid |
| IUPAC Name | 3-Aminopropanoic acid | 2-Amino-3-(hydroxyamino)propanoic acid |
| CAS Number | 107-95-9 | 5854-94-4 |
| Molecular Formula | C 3 H 7 NO 2 | C 3 H 8 N 2 O 3 |
| Molecular Weight | 89.09 g/mol | 120.11 g/mol |
| Structural Class | β -amino acid | α -amino acid with β -substitution |
| Primary Target | Carnosine Synthetase | Zinc Metalloproteases (e.g., Serralysin) |
| Biological Origin | Hepatic pyrimidine catabolism[1] | Bacillus velezensis secondary metabolite[2] |
| Key Application | Ergogenic aid, Neuromodulation[3] | Protease inhibitor design, Nematicide[2] |
Mechanistic Pathways: Muscle Buffering vs. Enzyme Inhibition
β -Alanine: The Rate-Limiting Buffer Precursor
β -alanine is transported into skeletal muscle and olfactory tissues where it acts as the rate-limiting substrate for ATP-dependent carnosine synthetase[4]. By condensing with L-histidine, it forms carnosine ( β -alanyl-L-histidine), a dipeptide that buffers intramuscular acidosis during high-intensity anaerobic exercise[3]. Because the Km of carnosine synthetase for β -alanine is relatively high, exogenous supplementation directly drives carnosine synthesis in a dose-dependent manner[5].
Hydroxyaminoalanine: Bidentate Zinc Chelation
D,L-2-Amino-3-(hydroxyamino)propionic acid functions as a highly specific inhibitor of zinc metalloproteases. In structural biology, it is famously co-crystallized with Serralysin (PDB: 1AF0), a bacterial metalloprotease[6]. The mechanism is driven by the β -hydroxyamino group ( −NH−OH ), which acts as a bidentate ligand. It displaces the catalytic water molecule at the active site and directly chelates the Zn 2+ ion, completely halting peptide bond hydrolysis[7]. Furthermore, recent LC-MS analyses have identified this compound in the exudates of the plant growth-promoting rhizobacterium Bacillus velezensis, where it exhibits potent nematicidal activity against root-knot nematodes (Meloidogyne incognita)[2].
Fig 1. Structural divergence leading to distinct physiological and inhibitory pathways.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate these compounds in a laboratory setting, researchers must employ highly specific, self-validating assays. The causality behind the selected methodologies is detailed below.
Protocol A: HPLC-UV Quantification of Carnosine Synthesis via β -Alanine Uptake
Causality: Primary myoblasts do not synthesize significant carnosine. Differentiation into myotubes induces carnosine synthetase, providing a physiologically accurate model[4]. Because carnosine lacks a strong fluorophore, pre-column derivatization with o-phthalaldehyde (OPA) or direct UV detection at 210 nm is required for precise HPLC quantification.
-
Cell Culture & Differentiation: Culture primary skeletal myoblasts in a growth medium until 80% confluence. Switch to a differentiation medium (2% horse serum) for 5 days to induce myotube formation.
-
Treatment: Incubate myotubes with varying concentrations of β -alanine (0.1 mM to 2.0 mM) for 24 hours.
-
Self-Validating Controls:
-
Negative Control: β -alanine-free medium (establishes baseline carnosine).
-
Positive Control: Medium spiked with 1 mM synthetic carnosine (validates cellular uptake and HPLC retention time).
-
-
Extraction: Lyse cells using 0.5 M perchloric acid to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes and neutralize the supernatant with potassium bicarbonate.
-
Quantification: Inject the supernatant into a reversed-phase HPLC system. Calculate the intracellular carnosine concentration by integrating the area under the curve (AUC) against a standard calibration curve.
Protocol B: FRET-Based Kinetic Assay for Metalloprotease Inhibition by Hydroxyaminoalanine
Causality: FRET (Förster Resonance Energy Transfer) substrates eliminate the need for physical separation steps, allowing continuous, real-time monitoring of the initial velocity ( V0 ). This is critical for accurately capturing the fast-binding chelation kinetics of hydroxyaminoalanine.
Fig 2. FRET-based experimental workflow for validating metalloprotease inhibition.
-
Pre-incubation: In a 96-well black microplate, incubate 10 nM of purified Serralysin (or target MMP) with serial dilutions of D,L-2-Amino-3-(hydroxyamino)propionic acid (1 nM to 100 μ M) in assay buffer (50 mM Tris-HCl, 10 mM CaCl 2 , pH 7.5) for 15 minutes at 37°C.
-
Self-Validating Controls:
-
Vehicle Control: Buffer with DMSO equivalent to the inhibitor stock (establishes uninhibited Vmax ).
-
Positive Control: 10 mM EDTA (confirms the assay's dependence on the catalytic zinc ion by stripping it entirely).
-
-
Reaction Initiation: Add 10 μ M of the FRET substrate (e.g., Mca-Pro-Leu-Gly-Dpa-Ala-Arg-NH 2 ).
-
Kinetic Reading: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) every 30 seconds for 20 minutes.
-
Data Analysis: Plot the initial linear velocity ( V0 ) against the log concentration of hydroxyaminoalanine to determine the IC 50 using non-linear regression.
Applications in Drug Development & Research
Neuromodulation and Ergogenic Aids: β -alanine is extensively utilized in sports medicine to delay neuromuscular fatigue[3]. In clinical research, its role in carnosine synthesis is being investigated for anti-glycation and neuroprotective therapies, particularly in mitigating cognitive decline and sarcopenia[1].
Biocontrol and Rational Drug Design: D,L-2-Amino-3-(hydroxyamino)propionic acid represents a powerful scaffold for rational drug design. Its ability to act as a bidentate zinc ligand makes it a prime candidate for developing next-generation Matrix Metalloproteinase (MMP) inhibitors, which are targets in cancer metastasis and inflammatory diseases[6]. Furthermore, its recent identification as a nematicidal agent opens novel avenues for developing eco-friendly agricultural biocontrols against devastating crop parasites[2].
Sources
- 1. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced biological control of root-knot nematode, Meloidogyne incognita, by combined inoculation of cotton or soybean seeds with a plant growth-promoting rhizobacterium and pectin-rich orange peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of two β-alanine dosing protocols on muscle carnosine synthesis and washout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. rcsb.org [rcsb.org]
A Comparative Guide to the Cross-Reactivity of D,L-2-Amino-3-(hydroxyamino)propionic Acid
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel small molecules is paramount to predicting their biological activity, potential toxicity, and therapeutic efficacy. This guide provides an in-depth technical comparison of D,L-2-Amino-3-(hydroxyamino)propionic acid, a non-proteinogenic amino acid, with other relevant amino acid analogues. We will explore its hypothesized cross-reactivity based on structural similarity to proteinogenic amino acids and present experimental frameworks for its characterization.
Introduction to D,L-2-Amino-3-(hydroxyamino)propionic Acid
D,L-2-Amino-3-(hydroxyamino)propionic acid, also known by its synonym 3-(hydroxyamino)alanine[1], is a synthetic amino acid derivative. Its structure, featuring a propionic acid backbone with both an amino group at the alpha-carbon and a hydroxyamino group at the beta-carbon, suggests its potential to act as an antagonist or mimic of natural amino acids in biological systems. Specifically, its structural resemblance to serine and alanine makes it a prime candidate for cross-reactivity with enzymes and transporters that recognize these proteinogenic amino acids. DL-Serine is also known as DL-2-Amino-3-hydroxypropionic acid[2][3][4].
The introduction of a hydroxyamino group in place of a hydroxyl group (as in serine) or a methyl group (as in alanine) can significantly alter the molecule's electronic properties, reactivity, and binding affinities, leading to a range of potential biological effects. Understanding this cross-reactivity is crucial for elucidating its mechanism of action and potential applications.
The Principle of Amino Acid Analogue Cross-Reactivity
Many non-proteinogenic amino acids exert their biological effects by acting as structural analogues of proteinogenic amino acids[5][6]. This molecular mimicry can lead to several consequences:
-
Competitive Inhibition: The analogue can bind to the active site of an enzyme that normally processes the natural amino acid, thereby inhibiting its function.
-
Misincorporation into Proteins: If the analogue is recognized by an aminoacyl-tRNA synthetase, it can be mistakenly incorporated into nascent polypeptide chains, leading to the synthesis of non-functional or misfolded proteins[5][7][8].
-
Disruption of Metabolic Pathways: The analogue can interfere with various metabolic pathways that utilize the natural amino acid as a substrate or a signaling molecule.
The extent of cross-reactivity is determined by the degree of structural similarity between the analogue and the natural amino acid, as well as the stringency of the recognition sites on biological macromolecules.
Comparative Analysis with Established Amino Acid Analogues
To better understand the potential cross-reactivity of D,L-2-Amino-3-(hydroxyamino)propionic acid, we will compare it with two well-characterized non-proteinogenic amino acids: L-canavanine and L-citrulline.
L-Canavanine: The Arginine Antimetabolite
L-canavanine is a structural analogue of L-arginine, differing only by the replacement of a methylene group with an oxygen atom in the side chain[9]. This subtle change has profound biological consequences.
-
Mechanism of Action: L-canavanine is recognized by arginyl-tRNA synthetase and incorporated into proteins in place of arginine[5][7][8]. The resulting canavanyl-proteins are often non-functional due to altered protein structure and charge distribution, leading to cytotoxicity[9][10].
-
Biological Effects: It acts as a potent antimetabolite of arginine, disrupting DNA and RNA metabolism, protein synthesis, and other arginine-dependent cellular processes[5][7].
L-Citrulline: The Metabolic Intermediate
L-citrulline is an alpha-amino acid that, while not incorporated into proteins, plays a crucial role in the urea and nitric oxide (NO) cycles[11][12].
-
Metabolic Role: L-citrulline is a key intermediate in the conversion of ammonia to urea[12]. It is also a byproduct of NO synthesis from arginine and can be recycled back to arginine in some tissues, thereby increasing NO bioavailability[13][14].
-
Enzyme Interactions: L-citrulline interacts with several enzymes in these pathways, such as ornithine transcarbamylase and argininosuccinate synthase[11][15]. Its levels can be a biomarker for intestinal function[11].
Comparative Data Summary
The following table summarizes the key characteristics of D,L-2-Amino-3-(hydroxyamino)propionic acid and its comparators.
| Feature | D,L-2-Amino-3-(hydroxyamino)propionic Acid (Hypothesized) | L-Alanine (Natural Amino Acid) | L-Serine (Natural Amino Acid) | L-Canavanine | L-Citrulline |
| Structure | Propionic acid with α-amino and β-hydroxyamino groups | Propionic acid with an α-amino group | Propionic acid with α-amino and β-hydroxyl groups | Arginine analogue with an oxa group in the side chain | Urea cycle intermediate |
| Natural Analogue | Alanine / Serine | - | - | Arginine | - |
| Primary Mechanism | Competitive inhibition, potential for misincorporation | Building block of proteins, metabolic precursor | Building block of proteins, precursor for other metabolites | Misincorporation into proteins, competitive inhibition | Metabolic intermediate in urea and NO cycles |
| Key Biological Target | Alanine- and Serine-utilizing enzymes and transporters | Various enzymes and transporters | Various enzymes and transporters | Arginyl-tRNA synthetase, Arginine transporters | Ornithine transcarbamylase, Argininosuccinate synthase |
| Known Effects | Largely uncharacterized | Essential for metabolism and protein synthesis | Essential for metabolism and protein synthesis | Cytotoxicity, disruption of protein function | Regulation of urea and NO synthesis |
Experimental Protocol for Assessing Cross-Reactivity
To experimentally validate the hypothesized cross-reactivity of D,L-2-Amino-3-(hydroxyamino)propionic acid, a competitive enzyme inhibition assay can be employed. Here, we outline a protocol using Alanine Dehydrogenase (ADH), an enzyme that catalyzes the reversible deamination of L-alanine to pyruvate.
Objective
To determine if D,L-2-Amino-3-(hydroxyamino)propionic acid acts as a competitive inhibitor of L-alanine for the enzyme Alanine Dehydrogenase.
Materials
-
Recombinant Alanine Dehydrogenase (ADH)
-
L-Alanine (substrate)
-
NAD+ (cofactor)
-
D,L-2-Amino-3-(hydroxyamino)propionic acid (test compound)
-
Tris-HCl buffer (pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ADH in Tris-HCl buffer.
-
Prepare a series of dilutions of L-alanine in Tris-HCl buffer.
-
Prepare a stock solution of NAD+ in Tris-HCl buffer.
-
Prepare a series of dilutions of D,L-2-Amino-3-(hydroxyamino)propionic acid in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of ADH to each well.
-
Add varying concentrations of L-alanine to different columns of the plate.
-
Add varying concentrations of D,L-2-Amino-3-(hydroxyamino)propionic acid to different rows of the plate. Include a control row with no inhibitor.
-
Initiate the reaction by adding a fixed concentration of NAD+ to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the increase in absorbance at 340 nm (due to the formation of NADH) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus L-alanine concentration for each concentration of the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).
-
Expected Outcome
If D,L-2-Amino-3-(hydroxyamino)propionic acid is a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis, indicating that the inhibitor affects the apparent Km but not the Vmax of the enzyme.
Experimental Workflow Diagram
Caption: Workflow for the competitive inhibition assay of Alanine Dehydrogenase.
Conclusion and Future Directions
This guide has provided a comparative analysis of the potential cross-reactivity of D,L-2-Amino-3-(hydroxyamino)propionic acid. Based on its structural similarity to alanine and serine, it is plausible that this compound could act as a competitive inhibitor or be misincorporated into proteins, similar to other non-proteinogenic amino acid analogues like L-canavanine.
The provided experimental protocol offers a robust framework for testing this hypothesis. Further studies could explore its interaction with other alanine- and serine-dependent enzymes and transporters, as well as its effects in cell-based and in vivo models. A thorough understanding of the cross-reactivity of D,L-2-Amino-3-(hydroxyamino)propionic acid will be essential for unlocking its potential in research and drug development.
References
-
Rosenthal, G. A. (1986). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. PubMed. [Link][5][7]
-
Swain, L. (2012). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. Semantic Scholar. [Link]
-
Więsyk, A., et al. (2016). l-Canavanine: How does a simple non-protein amino acid inhibit cellular function in a diverse living system? ResearchGate. [Link][8]
-
Allerton, T. D., et al. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. MDPI. [Link][11]
-
Examine.com. (2026, February 22). Research Breakdown on Citrulline. Examine.com. [Link][12]
-
Swaffar, D. S., et al. (2003). The Mechanism of l-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Taylor & Francis Online. [Link][10]
-
Pérez-Guisado, J., & Jakeman, P. M. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. ResearchGate. [Link][15]
-
Figueroa, A., et al. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. PMC. [Link][13]
-
El-Kirsh, A. A., et al. (2020). L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes. Frontiers in Immunology. [Link][14]
-
Hortin, G. L., & Meilinger, B. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. PubMed. [Link]
-
HiMedia Laboratories. (n.d.). DL-Serine. HiMedia Laboratories. [Link][2]
-
National Center for Biotechnology Information. (n.d.). DL-Serine. PubChem. [Link][3]
-
Mamedova, Y. A., et al. (2019). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley Online Library. [Link][6]
-
Hortin, G. L., & Meilinger, B. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Semantic Scholar. [Link]
-
Fujita, Y., et al. (2021). Amino acid derivative reactivity assay-organic solvent reaction system: A novel alternative test for skin sensitization capable of assessing highly hydrophobic substances. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(hydroxyamino)propanoic acid. PubChem. [Link][1]
-
The Good Scents Company. (n.d.). dextro,laevo-serine DL-2-amino-3-hydroxypropanoic acid. The Good Scents Company. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]
-
OECD. (n.d.). Amino acid derivative reactivity assay with fluorescence detection and its application to multi-constituent substances. oecd.org. [Link]
-
Liu, W., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]
-
Hortin, G. L., & Meilinger, B. (2005). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. ResearchGate. [Link]
-
Frankild, S., et al. (2008). Amino Acid Similarity Accounts for T Cell Cross-Reactivity and for ''Holes'' in the T Cell Repertoire. PLOS ONE. [Link]
Sources
- 1. 2-Amino-3-(hydroxyamino)propanoic acid | C3H8N2O3 | CID 292936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Serine [himedialabs.com]
- 3. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS-302-84-1, DL-Serine 2 Amino 3 Hydroxypropionic Acid Manufacturers, Suppliers & Exporters in India | TC1377 [cdhfinechemical.com]
- 5. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. Canavanine - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. examine.com [examine.com]
- 13. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
